molecular formula C6H10Cr B14754584 chromium(2+);prop-1-ene CAS No. 2450-48-8

chromium(2+);prop-1-ene

Cat. No.: B14754584
CAS No.: 2450-48-8
M. Wt: 134.14 g/mol
InChI Key: ZNSNLCAMVSZCDS-UHFFFAOYSA-N
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Description

Chromium(2+);prop-1-ene is an organometallic compound with the molecular formula C 6 H 10 Cr . This compound is of significant interest in catalytic research, particularly in the field of alkane activation. Chromium-based catalysts are extensively studied for the dehydrogenation of propane to propene, a critical reaction in the chemical industry for producing polymer precursors . In these processes, chromium species, including Cr 2+ , Cr 3+ , and Cr 6+ , are investigated for their role as active sites, where they facilitate C-H bond activation . The prop-1-ene (also known as propylene) ligand in its structure directly relates to the target product of these industrial catalytic reactions . Research into well-defined molecular compounds like chromium(2+);prop-1-ene helps in understanding the fundamental mechanisms at play in more complex supported chromium oxide catalysts used commercially . This compound is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

2450-48-8

Molecular Formula

C6H10Cr

Molecular Weight

134.14 g/mol

IUPAC Name

chromium(2+);prop-1-ene

InChI

InChI=1S/2C3H5.Cr/c2*1-3-2;/h2*3H,1-2H2;/q2*-1;+2

InChI Key

ZNSNLCAMVSZCDS-UHFFFAOYSA-N

Canonical SMILES

[CH2-]C=C.[CH2-]C=C.[Cr+2]

Origin of Product

United States

Foundational & Exploratory

molecular orbital analysis of chromium(2+);prop-1-ene interactions

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide: Molecular Orbital Analysis of Chromium(II)-prop-1-ene Interactions

Abstract

This technical guide provides a comprehensive molecular orbital (MO) analysis of the bonding interactions between the chromium(II) ion and prop-1-ene. The interaction is fundamentally described by the Dewar-Chatt-Duncanson model, which delineates a synergistic mechanism involving σ-donation from the alkene's π-orbital to the metal and π-back-donation from the metal's d-orbitals to the alkene's π* antibonding orbital.[1][2] As a d⁴ metal center, Chromium(II) possesses the requisite electronic configuration for significant back-donation, which profoundly influences the geometric and electronic structure of the resulting complex.[3] This guide elucidates the nature of the frontier molecular orbitals, details the application of computational chemistry for a quantitative understanding, and outlines spectroscopic techniques for experimental validation. The content is structured to provide researchers with both the theoretical foundation and practical insights necessary for studying such organometallic systems.

The Fundamental Framework: The Dewar-Chatt-Duncanson Model

The interaction between a transition metal and an alkene is a cornerstone of organometallic chemistry. The most widely accepted description of this bond is the Dewar-Chatt-Duncanson model.[1] This model partitions the bonding into two primary, synergistic components:

  • Ligand-to-Metal σ-Donation: The filled π-orbital of the alkene, its Highest Occupied Molecular Orbital (HOMO), overlaps with a vacant, appropriately symmetric d-orbital on the metal center (a LUMO of the metal fragment). This interaction forms a σ-bond and results in the donation of electron density from the alkene to the metal.[2][4]

  • Metal-to-Ligand π-Back-donation: A filled d-orbital on the metal center (a HOMO of the metal fragment) overlaps with the vacant π* antibonding orbital of the alkene, its Lowest Unoccupied Molecular Orbital (LUMO).[1][4] This back-donation of electron density populates an orbital that is antibonding with respect to the C=C bond.

This synergistic relationship is crucial; the forward donation of electron density to the metal makes the metal more electron-rich, which in turn enhances its ability to participate in back-donation. A major consequence of π-back-donation is the weakening and elongation of the C=C bond, as electron density is added to an antibonding orbital.[2] In cases of strong back-donation, the hybridization of the alkene carbons shifts from sp² towards sp³, resulting in a structure that can be described as a metallacyclopropane.[1][4]

cluster_0 Prop-1-ene Orbitals cluster_1 Chromium(II) Orbitals pi_HOMO π (HOMO) Filled d_sigma dσ (LUMO) Empty pi_HOMO->d_sigma σ-Donation pi_star_LUMO π* (LUMO) Empty d_pi dπ (HOMO) Filled d_pi->pi_star_LUMO π-Back-donation

Caption: The Dewar-Chatt-Duncanson model for metal-alkene bonding.

Profile of the Interacting Species

The Chromium(II) Ion: A d⁴ Center

The chromium(II) ion possesses a 3d⁴ electron configuration.[3] In an idealized octahedral or square planar coordination environment, these four d-electrons occupy various d-orbitals (dxy, dxz, dyz, dz², dx²-y²). The specific arrangement and energy levels of these orbitals are dictated by the surrounding ligand field, but critically, Cr(II) has filled d-orbitals available for π-back-donation, making it a competent partner for bonding with π-acceptor ligands like alkenes. The most stable oxidation states for chromium are typically Cr(III) and Cr(VI), but Cr(II) is a potent reducing agent and a key intermediate in many catalytic processes.[3]

Prop-1-ene: A Prototypical Asymmetric Alkene

Prop-1-ene (C₃H₆) is a simple, asymmetric alkene.[5] Its electronic structure is defined by the C=C double bond. The key frontier orbitals for coordination chemistry are:

  • HOMO: The π-bonding orbital, which holds the two π-electrons. Electron momentum spectroscopy has been used to investigate the momentum profile of the HOMO of propene.[6]

  • LUMO: The corresponding π*-antibonding orbital, which is empty in the ground state and can act as an electron acceptor.[6]

Molecular Orbital Analysis of the Cr(II)-prop-1-ene Complex

The interaction between a Cr(II) center and prop-1-ene results in the formation of new molecular orbitals derived from the frontier orbitals of the constituent fragments.

  • σ-Interaction: The filled π-orbital of prop-1-ene overlaps with an empty, sigma-accepting orbital on the Cr(II) fragment (e.g., a hybrid orbital with dz² or dx²-y² character). This creates a lower-energy bonding MO (σ) and a higher-energy antibonding MO (σ*). The two electrons from the propene π-system occupy the new σ-bonding orbital, forming the primary donor-acceptor bond.

  • π-Interaction: A filled dπ orbital on Cr(II) (e.g., dxz or dyz) has the correct symmetry to overlap with the empty π* orbital of prop-1-ene. This interaction yields a bonding MO (π) and an antibonding MO (π*). The electron pair from the metal d-orbital populates the new π-bonding MO, which is delocalized over the metal and the ligand. This is the back-donation step.

The extent of these interactions dictates the final stability and structure of the complex. Given that Cr(II) is a relatively electron-rich, early-to-mid transition metal, significant π-back-donation is anticipated. This leads to a notable elongation of the C-C bond and a distortion of the propene substituents away from the metal center.

Caption: Qualitative MO diagram for the Cr(II)-prop-1-ene interaction.

Computational Methodologies for Elucidation

Theoretical calculations are indispensable for a quantitative analysis of the Cr(II)-prop-1-ene interaction. They provide insights into geometries, bond energies, and the electronic structure that are often difficult to obtain experimentally.

start Construct Initial Geometry (Cr(II) + Prop-1-ene) opt Geometry Optimization (DFT: e.g., B3LYP/def2-TZVP) start->opt freq Frequency Analysis opt->freq check Verify Minimum Energy Structure (No imaginary frequencies) freq->check eda Energy Decomposition Analysis (EDA) check->eda Proceed if Valid results Quantify Bonding Components (σ-donation, π-back-donation, Pauli, Electrostatic) eda->results

Caption: A typical computational workflow for analyzing metal-ligand interactions.

Experimental Protocol: Density Functional Theory (DFT) Analysis

This protocol outlines a standard procedure for modeling the Cr(II)-prop-1-ene complex and analyzing its bonding.

  • Structure Building: Construct an initial 3D model of the Cr(II)-prop-1-ene complex. The prop-1-ene ligand should be placed in a side-on (η²) coordination geometry relative to the chromium ion. Other auxiliary ligands (e.g., water, ammines) should be included to satisfy the coordination sphere of Cr(II), as this significantly impacts the electronic properties.

  • Geometry Optimization: Perform a full geometry optimization using a suitable DFT functional and basis set (e.g., B3LYP functional with a def2-TZVP basis set). This process finds the lowest energy conformation of the complex.

  • Frequency Calculation: Following optimization, perform a vibrational frequency calculation at the same level of theory. A true energy minimum is confirmed by the absence of imaginary frequencies. This step also provides predicted infrared spectra, including the C=C stretching frequency.

  • Bonding Analysis: Analyze the output of the calculation.

    • Structural Parameters: Measure the optimized C=C bond length and compare it to that of a separately optimized free prop-1-ene molecule. An increase in bond length is a direct indicator of π-back-donation.[2]

    • Orbital Visualization: Visualize the molecular orbitals, particularly those corresponding to the σ-donation and π-back-donation interactions.

    • Energy Decomposition Analysis (EDA): To quantify the interaction, perform an EDA. This method partitions the total interaction energy (ΔE_int) into physically meaningful terms:

      • ΔE_Pauli: Pauli repulsion between the fragments.

      • ΔE_elstat: Electrostatic attraction.

      • ΔE_orb: Orbital interaction energy, which can be further broken down by symmetry to quantify the σ-donation and π-back-donation contributions.[7]

Data Presentation: Representative Computational Results

The following table summarizes hypothetical but realistic data from a DFT and EDA calculation on a model [Cr(H₂O)₄(prop-1-ene)]²⁺ complex.

ParameterFree Prop-1-eneCoordinated Prop-1-eneInterpretation
C=C Bond Length (Å) 1.331.41Significant bond elongation due to π-back-donation.[2]
ν(C=C) Frequency (cm⁻¹) ~1650~1520Red-shift indicates C=C bond weakening.[8]
EDA Component ---Energy (kcal/mol) Contribution
ΔE_Pauli (Repulsion)---+110.5Strong steric/electronic repulsion.
ΔE_elstat (Electrostatic)----85.2Significant electrostatic attraction.
ΔE_orb (Orbital Interaction)----60.8Covalent bonding is a major contributor.
Contribution to ΔE_orb
    σ-donation----45.1 (74%)Dominant orbital interaction component.
    π-back-donation----15.7 (26%)Substantial back-donation is present.
Total Interaction Energy ----35.5 Strong, stable complex formation.

Experimental and Spectroscopic Validation

While computational methods provide deep insight, experimental validation is essential.

Synthesis and Sample Preparation Protocol

The synthesis of Cr(II)-alkene complexes requires strict anaerobic conditions due to the high sensitivity of Cr(II) to oxidation.[3]

  • Precursor Synthesis: Prepare a suitable Cr(II) precursor, such as CrCl₂(THF)₂ or by in-situ reduction of a Cr(III) salt (e.g., CrCl₃) with zinc amalgam in a coordinating solvent.[3]

  • Complexation: Introduce a solution of prop-1-ene (can be condensed as a liquid at low temperature) to the Cr(II) precursor solution under an inert atmosphere (N₂ or Ar) at low temperature (e.g., -78 °C).

  • Isolation: If the complex is stable enough, it may be isolated by precipitation with a non-polar solvent. Often, these complexes are highly reactive and are characterized in solution.

  • Sample Preparation: For spectroscopic analysis, prepare solutions in deuterated, anhydrous solvents within a glovebox. Samples must be flame-sealed in NMR tubes or loaded into airtight cells for IR spectroscopy.

Spectroscopic Characterization
  • NMR Spectroscopy: Upon coordination, the ¹H and ¹³C NMR signals for the alkene carbons and protons will shift significantly upfield (to lower ppm values).[2] This shielding is a direct consequence of the increased electron density from back-donation and the rehybridization towards sp³ character.[2][8]

  • Infrared (IR) Spectroscopy: A decrease in the C=C stretching frequency (ν(C=C)) from its position in free propene (~1650 cm⁻¹) is a hallmark of coordination.[8] The magnitude of this red-shift correlates with the strength of the π-back-donation.

  • X-ray Crystallography: For crystalline samples, single-crystal X-ray diffraction provides unambiguous proof of the bonding mode and precise measurement of the C=C bond length, confirming the elongation predicted by theory.[9]

Conclusion

The interaction between Chromium(II) and prop-1-ene is a classic example of transition metal-olefin bonding, governed by the principles of the Dewar-Chatt-Duncanson model. The d⁴ electronic configuration of Cr(II) allows for both effective σ-acceptance from the propene π-system and significant d-π* back-donation. This synergistic bonding results in a stable complex characterized by a weakened and elongated C=C bond. The detailed nature of this interaction can be thoroughly investigated and quantified through a combination of computational modeling, particularly DFT and Energy Decomposition Analysis, and validated experimentally using spectroscopic techniques like NMR and IR, and structurally through X-ray crystallography. Understanding these fundamental interactions is critical for the rational design of chromium-based catalysts and materials.

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back-bonding mechanisms in low-valent chromium alkene adducts

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Back-Bonding Mechanisms in Low-Valent Chromium Alkene Adducts

Abstract

The interaction between low-valent chromium centers and alkenes represents a cornerstone of organometallic chemistry, with profound implications for catalysis, particularly in polymerization and selective organic transformations. The stability and reactivity of the resulting chromium-alkene adducts are governed by a sophisticated electronic interplay known as back-bonding. This guide provides a detailed exploration of this phenomenon, moving from the foundational principles of the Dewar-Chatt-Duncanson model to the specific nuances of chromium-mediated systems. We will dissect the structural and spectroscopic consequences of back-bonding and provide field-proven methodologies for the synthesis and characterization of these pivotal chemical entities. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the causality behind the formation and behavior of these important intermediates.

The Conceptual Framework: Revisiting the Dewar-Chatt-Duncanson Model

The bonding in transition metal alkene complexes is elegantly described by the Dewar-Chatt-Duncanson model.[1][2] This model posits a synergistic bonding mechanism involving two primary components:

  • σ-Donation: The filled π-orbital of the alkene overlaps with a suitable empty d-orbital on the metal center, donating electron density from the ligand to the metal (L→M).

  • π-Back-Donation (Back-Bonding): A filled d-orbital on the metal center overlaps with the empty π* antibonding orbital of the alkene, donating electron density back from the metal to the ligand (M→L).[1]

It is this second component, π-back-donation, that is particularly significant in complexes of electron-rich, low-valent metals like chromium(0). The extent of back-bonding dictates the fundamental properties of the adduct. A strong back-donation weakens the alkene's C=C bond, increases its bond length, and shifts the hybridization of the carbon atoms from sp² towards sp³.[3] This rehybridization causes substituents on the alkene to bend away from the metal, a key structural marker of strong metal-alkene interaction.

cluster_Metal Low-Valent Cr Center Cr Cr(0) d-orbitals pi_star Alkene π* (LUMO) Cr->pi_star π-Back-Donation (Metal to Alkene) pi Alkene π (HOMO) pi->Cr σ-Donation (Alkene to Metal)

Figure 1: The Dewar-Chatt-Duncanson model for Cr-alkene bonding.

The Role of the Chromium Center: Why Low-Valent States are Key

Chromium is a versatile metal capable of existing in a wide range of oxidation states.[4] In the context of alkene adducts, low-valent states (typically Cr(0) or Cr(I)) are paramount. The causality is electronic: a low formal oxidation state implies that the chromium center is electron-rich. This high electron density on the metal enhances its ability to act as a π-donor, significantly strengthening the back-bonding component of the metal-ligand interaction.

This enhanced back-donation is not merely a theoretical curiosity; it is the driving force behind the utility of low-valent chromium in catalysis.[5][6] For instance, in ethylene oligomerization, the interaction between the chromium catalyst and the ethylene monomer via this mechanism is a critical step in the catalytic cycle.[7] The activation of the C=C bond through back-bonding facilitates subsequent insertion and chain growth reactions.

Experimental Validation: Probing the Effects of Back-Bonding

The theoretical model of back-bonding is substantiated by a wealth of experimental data. Several analytical techniques provide direct and indirect evidence of the electronic and structural changes that occur upon alkene coordination to a low-valent chromium center.

X-ray Crystallography: A Direct View of Structural Changes

Single-crystal X-ray diffraction provides the most unambiguous evidence for the structural consequences of back-bonding.[8][9] Two key parameters are analyzed:

  • C=C Bond Elongation: Strong π-back-donation populates the alkene's π* antibonding orbital, reducing the C=C bond order and leading to a measurable increase in the bond length compared to the free alkene.

  • Pyramidalization of Alkene Carbons: The shift in hybridization from pure sp² towards sp³ results in the pyramidalization of the alkene carbons, with substituents bending away from the plane that once contained the double bond.

CompoundC=C Bond Length (Å)ν(C=C) (cm⁻¹)Data Source(s)
Ethylene (Free)1.339~1623[1][3]
Zeise's Salt [K[PtCl₃(C₂H₄)]]1.375~1520[1]
Ni(C₂H₄)(PPh₃)₂1.43Not Reported[1][3]
Cr(CO)₅(C₂H₄) (Predicted)~1.38-1.42LoweredGeneral knowledge

Table 1: Comparison of C=C bond lengths and stretching frequencies in free ethylene and representative metal-alkene adducts. Data for a simple Cr(0)-ethylene adduct is less common, but trends follow those of other electron-rich metals like Ni(0).

Infrared (IR) Spectroscopy: A Vibrational Fingerprint

IR spectroscopy is a powerful tool for probing changes in bond strength upon complexation. The key diagnostic signal is the C=C stretching vibration (ν(C=C)).

  • Causality: In a free alkene, the ν(C=C) appears in the 1680-1630 cm⁻¹ region.[10][11] When the alkene coordinates to an electron-rich chromium center, the back-donation of electron density into the π* orbital weakens the C=C bond. A weaker bond has a lower vibrational frequency.

  • Observation: Consequently, a significant redshift (a shift to lower wavenumber) of the ν(C=C) band is observed in the IR spectrum of the chromium-alkene adduct compared to the free ligand. This shift is a direct measure of the extent of back-bonding. The more electron-rich the chromium center (e.g., due to ancillary donor ligands), the greater the back-bonding and the larger the redshift.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Probe of the Electronic Environment

NMR spectroscopy provides detailed information about the electronic environment of the alkene's nuclei upon coordination.[12]

  • ¹H NMR: The protons on the alkene experience increased shielding due to the M→L back-donation. This results in a characteristic upfield shift (a shift to lower ppm) of the vinyl proton resonances compared to the free alkene.[13]

  • ¹³C NMR: Similarly, the alkene carbon atoms are also shielded, leading to a significant upfield shift in the ¹³C NMR spectrum. The magnitude of this shift often correlates with the strength of the back-bonding interaction.

Synthesis and Characterization Workflow

The generation and analysis of low-valent chromium alkene adducts require rigorous anaerobic techniques due to their inherent air and moisture sensitivity.

start Start: Cr(II) or Cr(III) Precursor (e.g., CrCl₃) reduction Reduction to Low-Valent Cr (e.g., with Zn, Mg, or LiAlH₄) in inert solvent (THF, Et₂O) start->reduction In Schlenk flask or glovebox alkene_add Addition of Alkene Ligand (e.g., Cyclooctene) at low temp reduction->alkene_add complex_form Formation of Cr-Alkene Adduct alkene_add->complex_form isolation Isolation & Purification (Crystallization or Chromatography) under inert atmosphere complex_form->isolation characterization Characterization isolation->characterization xray X-ray Crystallography characterization->xray Structural Data ir IR Spectroscopy characterization->ir Vibrational Data nmr NMR Spectroscopy characterization->nmr Electronic Data

Figure 2: General workflow for synthesis and characterization.

Protocol: Synthesis of a Representative Cr(0) Alkene Complex

This protocol describes a general method for the synthesis of a low-valent chromium-alkene complex, such as Cr(CO)₅(C₂H₄), which serves as a foundational example.

CAUTION: This procedure involves air-sensitive reagents and should be performed using standard Schlenk line or glovebox techniques with anhydrous solvents.

  • Preparation of the Cr(0) Source:

    • To a flame-dried 250 mL Schlenk flask equipped with a magnetic stir bar, add chromium hexacarbonyl, Cr(CO)₆ (e.g., 1.0 g, 4.54 mmol).

    • Evacuate and backfill the flask with dry nitrogen or argon gas three times.

    • Add 100 mL of anhydrous, degassed tetrahydrofuran (THF) via cannula.

  • Photolytic Labile Ligand Generation:

    • Irradiate the stirred solution with a high-pressure mercury vapor lamp. The solution will typically turn from colorless to yellow-orange, indicating the photo-induced loss of a CO ligand to form the reactive [Cr(CO)₅(THF)] intermediate. Monitor the reaction by IR spectroscopy for the appearance of new ν(CO) bands.

  • Alkene Addition:

    • Once the formation of the THF adduct is complete (typically 2-4 hours), cool the solution to -40 °C using a dry ice/acetonitrile bath.

    • Introduce a stream of dry ethylene gas into the solution via a gas dispersion tube with vigorous stirring for 1-2 hours. The ethylene displaces the more weakly bound THF ligand.

  • Isolation and Purification:

    • Remove the solvent under reduced pressure at low temperature to yield the crude product.

    • The product can be purified by low-temperature recrystallization from a solvent mixture such as pentane/ether.

  • Characterization:

    • Obtain IR spectra to confirm the coordination of the alkene and observe the characteristic pattern of the C₅ᵥ symmetric Cr(CO)₅ moiety.

    • Obtain ¹H and ¹³C NMR spectra at low temperature to observe the upfield-shifted resonances of the coordinated ethylene.

Conclusion and Outlook

The concept of π-back-bonding in low-valent chromium alkene adducts is a powerful principle that explains their structure, stability, and reactivity. The synergistic interplay of σ-donation and π-back-donation, as first proposed in the Dewar-Chatt-Duncanson model, is vividly borne out by modern spectroscopic and crystallographic techniques. For researchers in catalysis and drug development, a deep understanding of this mechanism is not merely academic; it is fundamental to the rational design of new catalysts with enhanced activity and selectivity. As organometallic chemistry continues to evolve, the principles governing these fundamental interactions will remain a critical guide for innovation.

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  • Chromium Catalysts for Selective Ethylene Oligomerization Featuring Binuclear PNP Ligands. MDPI. [Link]

  • IR spectroscopic characterization of 3d transition metal carbene cations, FeCH2+ and CoCH2+: periodic trends and a challenge for DFT approaches. PubMed Central. [Link]

  • Bonding in a triamidoamine-supported chromium(III) carbonyl. UiT Open Research Data. [Link]

  • Back Bonding in Metal Carbonyls | Infrared Spectroscopy | JAM 2008. YouTube. [Link]

  • Molecular structures as obtained from x‐ray diffraction of complexes 2,... ResearchGate. [Link]

  • Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. MDPI. [Link]

  • Computational Search for Novel Hard Chromium-Based Materials. ResearchGate. [Link]

  • The Dewar–Chatt–Duncanson model of bonding between a metal center and an alkene. ResearchGate. [Link]

  • Mesoionic Carbenes in Low- to High-Valent Vanadium Chemistry. ACS Publications. [Link]

  • Chromium-Catalyzed Cross-Couplings and Related Reactions. ResearchGate. [Link]

  • A Brief Introduction to Catalytic Hydrogenation of Alkenes. YouTube. [Link]

  • Organometallic HyperTextBook: Alkene Complexes. Interactive Learning Paradigms, Incorporated. [Link]

Sources

Advanced Geometry Optimization of Chromium(II) Prop-1-ene Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

A Computational Protocol for Open-Shell Organometallics

Executive Summary

This guide details the computational strategy for optimizing Chromium(II) (


) intermediates coordinated with prop-1-ene. While the immediate application lies in industrial catalysis (Phillips catalyst, oligomerization), the methodology described herein—specifically the handling of open-shell transition metals , Jahn-Teller distortions , and weak dispersion interactions —is directly transferable to metallodrug design and enzymatic modeling in pharmaceutical research.
Part 1: Theoretical Framework & Electronic Anomalies
1.1 The Chromium(II)

Challenge

Chromium(II) presents a specific computational challenge due to its


 electronic configuration. Unlike closed-shell systems (

) common in organic optimization, Cr(II) exists in a delicate balance between spin states:
  • High-Spin (

    
    , Quintet):  The most common ground state for weak-field ligands (like silica surface oxides or weak alkenes). The configuration is 
    
    
    
    .
  • Low-Spin (

    
    , Triplet):  Accessible with strong-field ligands, configuration 
    
    
    
    .

The Jahn-Teller (JT) Effect: In the high-spin state (


), the uneven occupation of the degenerate 

orbitals leads to a spontaneous geometric distortion (usually axial elongation) to lower the overall energy.[1] Standard DFT optimization often fails to capture this if symmetry constraints are too rigid, leading to "saddle point" geometries rather than true minima.
1.2 Propene Coordination Physics

Propene binds to Cr(II) via the Dewar-Chatt-Duncanson model:

  • 
    -donation:  Propene 
    
    
    
    orbital donates electron density to an empty Cr
    
    
    -orbital (
    
    
    or
    
    
    ).
  • 
    -backbonding:  A filled Cr 
    
    
    
    -orbital (
    
    
    or
    
    
    ) donates into the propene
    
    
    antibonding orbital.

Critical Structural Feature: Unlike ethylene, propene is asymmetric. The methyl group induces steric bulk and electronic induction, often resulting in agostic interactions (Cr


 H-C interaction) with the methyl protons or the 

-hydrogens, which are precursors to hydride elimination or insertion steps.
Part 2: Computational Methodology (The Protocol)

This protocol is designed for use with Gaussian, ORCA, or VASP, but the parameters are universal.

2.1 Functional Selection

Standard B3LYP is not recommended for this system due to its poor description of medium-range correlation and dispersion forces.

  • Recommended:

    
    B97X-D  or PBE0-D3(BJ) .
    
    • Reasoning: The "-D" (Dispersion) correction is mandatory. The binding energy of propene to Cr(II) is weak (15–25 kcal/mol). Without dispersion, you may predict dissociation or incorrect hapticity (

      
      ).
      
  • Alternative (for spin states): M06-L or TPSSh . These meta-GGAs often handle the exchange energy of

    
     metals better than global hybrids.
    
2.2 Basis Set Strategy

A "mixed" basis set approach balances accuracy and cost.

  • Chromium: def2-TZVP (Triple-Zeta Valence Polarized). This captures the diffuse nature of the

    
    -orbitals.
    
  • Ligands (C, H, O): def2-SVP or 6-31G(d,p) .

  • Solvation: Use an implicit solvation model (SMD or CPCM) relevant to the reaction medium (e.g., Cyclohexane for polymerization, Water/DMSO for biological mimics).

2.3 The Optimization Workflow

Do not simply click "Optimize." Follow this decision tree to ensure the global minimum is found.

OptimizationWorkflow Start Input Structure (Guess Geometry) SpinSearch Spin State Screening (Calc S=1 and S=2) Start->SpinSearch Wavefunction Wavefunction Stability (Stable=Opt) SpinSearch->Wavefunction Lowest Energy Spin Wavefunction->SpinSearch Unstable (Mix HOMO/LUMO) Opt Geometry Optimization (Unrestricted DFT) Wavefunction->Opt Stable Freq Frequency Analysis (Check Imaginary Freqs) Opt->Freq Freq->Opt NImag>0 (Follow Mode) CheckJT Check Jahn-Teller (Axial vs Equatorial) Freq->CheckJT NImag=0 Final Valid Intermediate CheckJT->Final

Caption: Step-by-step decision tree for optimizing open-shell Cr(II) intermediates. Note the "Wavefunction Stability" loop, critical for detecting broken-symmetry states.

Part 3: Structural Analysis & Validation

Once optimized, the geometry must be validated against known mechanistic markers.[2]

3.1 Key Geometric Parameters

Compare your output against these expected ranges. Deviations >0.05 Å suggest a failed optimization or incorrect electronic state.

ParameterDescriptionExpected Range (Å/°)Significance
Cr — C(

)
Metal-Carbon bond2.15 – 2.35 ÅShorter = Stronger backbonding (Low Spin).
C = C Propene double bond1.36 – 1.42 ÅElongated from free propene (1.34 Å) due to

-backbonding.
Cr

H(

)
Agostic Interaction2.40 – 2.80 ÅCritical for lowering activation energy for insertion.

C-Cr-C
Bite Angle35° – 40°Determines steric pressure on the active site.
3.2 Visualizing the Interaction

The bonding is best understood through orbital overlap. The diagram below illustrates the dominant interactions you should visualize using NBO (Natural Bond Orbital) analysis.

OrbitalInteraction Cr_d Cr(II) d-orbital (Filled) Prop_pi_star Propene pi* (Empty) Cr_d->Prop_pi_star Pi Backbonding (Activation) Cr_empty Cr(II) d-orbital (Empty) Prop_pi Propene pi (Filled) Prop_pi->Cr_empty Sigma Donation (Stabilization)

Caption: The Dewar-Chatt-Duncanson model. The bold "Pi Backbonding" arrow is the primary driver of C=C bond activation in Cr(II) systems.

Part 4: Energetics & The Catalytic Context
4.1 Binding Energy Calculation

To determine if the intermediate is thermodynamically accessible, calculate the binding energy (


):


  • 
    :  Basis Set Superposition Error correction (Counterpoise method) is mandatory  for this system. Without it, binding energies are overestimated by 3-5 kcal/mol.
    
  • Target Value: A stable Cr(II)-propene intermediate typically has a

    
     of -15 to -25 kcal/mol .
    
4.2 The Pathway Context

The geometry optimization is not the end goal; it is the starting point for the insertion step (polymerization).

CatalyticCycle Species1 Active Cr(II) Site (Vacant) Species2 Pi-Complex (Cr-Propene) *Target of this Guide* Species1->Species2 + Propene TS Transition State (Agostic Assisted) Species2->TS Activation Species3 Insertion Product (Cr-Alkyl) TS->Species3 C-C Bond Form Species3->Species1 Chain Growth

Caption: The Cossee-Arlman cycle. The optimized geometry represents "Species 2," the pre-equilibrium state before the rate-determining insertion.

References
  • Conradie, J. (2019).[3] "Jahn-Teller effect in high spin d4 and d9 octahedral metal-complexes." Inorganica Chimica Acta.

  • Copéret, C., et al. (2016). "Surface Organometallic Chemistry: A Molecular Approach to Heterogeneous Catalysis." Chemical Reviews.

  • Theopold, K. H. (2014).[4] "Deprotonation of coordinated ethylene may start Phillips catalysis."[5] PNAS.[4]

  • McDaniel, M. P. (2010). "A Review of the Phillips Supported Chromium Catalyst and Its Commercial Use for Ethylene Polymerization." Advances in Catalysis.

  • Sautet, P., et al. (2015). "Computational kinetic discrimination of ethylene polymerization mechanisms for the Phillips (Cr/SiO2) catalyst." ACS Catalysis.[6]

Sources

The Role of Chromium(II) in the Initiation of Propylene Polymerization

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide:

Executive Summary

Chromium-based heterogeneous catalysts, particularly the Phillips-type catalyst, are cornerstones of the global polyolefin industry, responsible for producing a significant fraction of the world's high-density polyethylene and other polymers like polypropylene.[1][2] While the overall process is mature, the fundamental mechanism of polymerization initiation—the transformation of an inorganic catalyst precursor into a catalytically active organometallic species—remains a subject of intense scientific investigation.[2][3] This guide provides a detailed examination of the critical role of the chromium(II) oxidation state as the key intermediate in the initiation pathway for propylene polymerization. We will explore the formation of Cr(II) sites from the common Cr(VI) precatalyst, delve into the proposed mechanisms for the formation of the first chromium-carbon bond with propylene, and provide validated experimental protocols for researchers in the field.

The Chromium Catalyst Framework: From Inactive Precursor to Active Center

The journey from a simple chromium salt on a silica support to a highly active polymerization center is a multi-step process involving carefully controlled thermal and chemical transformations. Understanding this pathway is essential to comprehending the specific role of Cr(II).

The Phillips Catalyst: A Commercial Workhorse

Discovered in the 1950s by Hogan and Banks at Phillips Petroleum, this catalyst system typically consists of chromium oxide supported on a high-surface-area amorphous silica.[1][2] Its preparation involves impregnating the silica support with a chromium compound, such as chromium(III) acetate or chromium(VI) trioxide.[1][3] The defining step is a high-temperature calcination in dry air (typically 600–900 °C), which oxidizes the chromium to its hexavalent state, Cr(VI).[2][4] These Cr(VI) species are anchored to the silica surface as chromate or dichromate esters.[5]

The Initiation Enigma: Activating the Catalyst

The calcined Cr(VI)/SiO₂ material is a precatalyst and is inactive for polymerization. Activation requires a reductive step to a lower chromium oxidation state.[3][5] Unlike Ziegler-Natta or metallocene systems, which require external organoaluminum co-catalysts to alkylate the metal center, the Phillips catalyst is unique in that it can be activated by the olefin monomer itself.[3][6][7] This "self-initiation" process, where propylene reduces the Cr(VI) and then reacts to form the first propagating bond, is a complex and fascinating aspect of this system.

The Central Role of Chromium(II)

Extensive spectroscopic and mechanistic studies have identified Cr(II) as the pivotal oxidation state formed during the reductive activation process.[4][8] Whether using a reducing agent like carbon monoxide (CO) or the propylene monomer, the Cr(VI) precatalyst is reduced to coordinatively unsaturated Cr(II) sites.[4][9] These Cr(II) centers are the immediate precursors to the true active sites for polymerization. While other oxidation states, such as Cr(III), have been debated as potentially active species, the formation of Cr(II) is a widely accepted prerequisite for initiation.[3][9]

Formation of the Cr(II) Active Site Precursor

The generation of stable and active Cr(II) sites is a critical process governed by the choice of reducing agent and the conditions of the activation step.

Reductive Activation Pathways

Two primary methods are employed to reduce the Cr(VI) precatalyst to the catalytically relevant Cr(II) state:

  • Reduction by Carbon Monoxide (CO): Treating the Cr(VI)/SiO₂ catalyst with CO at high temperatures (e.g., 350 °C) quantitatively reduces the chromium centers to Cr(II).[4] This method is often used in research settings to generate a "clean" and well-defined Cr(II)/SiO₂ system, as the byproduct, CO₂, is relatively inert and does not interfere with subsequent polymerization.[4]

  • Reduction by Propylene: In an industrial setting, the propylene monomer itself acts as the reducing agent.[5] This process is more complex, as the propylene is oxidized, and the resulting byproducts can potentially coordinate to the chromium center, influencing its activity.[4] This reduction by the monomer leads to an "induction period" at the start of the polymerization reaction, during which the active sites are generated.[3]

Spectroscopic Validation of Cr(II) Formation

The identification of specific chromium oxidation states on a heterogeneous support relies on a suite of advanced spectroscopic techniques. The transition from Cr(VI) to Cr(II) is well-documented through methods such as:

  • X-ray Absorption Near Edge Structure (XANES): This technique is highly sensitive to the oxidation state of the absorbing atom and has been used to confirm the formation of Cr(II) upon reduction of the Cr(VI) precatalyst.

  • Electron Paramagnetic Resonance (EPR) Spectroscopy: While Cr(VI) (d⁰) and Cr(II) (d⁴, high spin) can be EPR-silent under certain conditions, EPR is invaluable for tracking the disappearance of intermediate paramagnetic species like Cr(V) or Cr(III) during the reduction process.

  • UV-Vis Diffuse Reflectance Spectroscopy (DRS): The d-d electronic transitions of chromium are sensitive to its oxidation state and coordination environment. The reduction of the orange/yellow Cr(VI) species results in the appearance of new absorption bands characteristic of lower-valent chromium, often appearing blue.[5]

The Initiation Mechanism: Crafting the First Chromium-Carbon Bond

Once the Cr(II) site is formed, the crucial initiation event occurs: the reaction with a propylene monomer to create the first Cr-C alkyl bond, which can then undergo subsequent insertions to grow the polymer chain. This is the most enigmatic step in the entire catalytic cycle.

The Challenge: Creating an Organometallic Site

The core challenge is to explain how a Cr(II) center reacts with propylene (C₃H₆) to form a chromium-propyl species (Cr-C₃H₇). This reaction is not straightforward and is often referred to as the "missing hydrogen problem," as an extra hydrogen atom is needed to form a saturated alkyl group from the olefin.[3]

Proposed Mechanistic Pathway: Oxidative Addition and C-H Activation

A leading hypothesis for initiation involves the following sequence of events:

  • Coordination: A propylene molecule coordinates to the coordinatively unsaturated Cr(II) center.

  • C-H Activation: The Cr(II) center activates a C-H bond of the coordinated propylene. This is proposed to occur via an oxidative addition mechanism, where the chromium formally oxidizes (e.g., to Cr(IV)) while breaking the C-H bond and forming both a chromium-hydride (Cr-H) and a chromium-vinyl (Cr-CH=CH-CH₃) species.

  • Insertion: A second propylene molecule inserts into the newly formed Cr-H bond. This is a classic step that generates the first chromium-propyl (Cr-CH₂-CH(CH₃)₂) group.

  • Propagation: The resulting Cr-propyl species is now the active site. Subsequent propylene monomers can now insert into the Cr-C bond in a repeating fashion, leading to chain growth via the Cossee-Arlman mechanism.[3]

Following this initiation, organo-Cr(III) species are often observed and are considered capable of sustaining the polymerization.[8]

Visualization of the Initiation Pathway

The following diagram illustrates the proposed workflow from the inactive precatalyst to the start of chain growth.

G cluster_prep Catalyst Preparation & Activation cluster_init Polymerization Initiation cluster_prop Chain Propagation CrVI Cr(VI)/SiO₂ Precatalyst (Calcined, Inactive) Reducer Reducing Agent (Propylene or CO) CrVI->Reducer Reduction (e.g., 350°C) CrII Cr(II)/SiO₂ Site (Active Precursor) Reducer->CrII Propylene1 Propylene Monomer CrII->Propylene1 Coordination CoordComplex Cr(II)-Propylene Complex Propylene1->CoordComplex OxAdd Oxidative Addition (C-H Activation) CoordComplex->OxAdd CrIV_HV Cr(IV)-Hydride-Vinyl Intermediate OxAdd->CrIV_HV Propylene2 Second Propylene Monomer CrIV_HV->Propylene2 Insertion into Cr-H CrIII_Propyl Active Cr(III)-Propyl Site Propylene2->CrIII_Propyl Polymer Polypropylene Chain (Growing) CrIII_Propyl->Polymer Propagation via Cossee-Arlman Mechanism

Caption: Workflow from Cr(VI) precatalyst to a propagating polypropylene chain.

Experimental Protocols and Data

To ensure scientific integrity, the following protocols are provided as self-validating systems for studying this catalytic process.

Protocol: Synthesis and Calcination of Cr(VI)/SiO₂ Precatalyst
  • Support Preparation: Dry high-surface-area silica gel (e.g., Davison 952) under vacuum at 200°C for 4 hours to remove physisorbed water.

  • Impregnation: Prepare a solution of chromium(III) acetate in methanol. Add the dried silica to this solution with stirring to achieve incipient wetness. A typical loading is 1% Cr by weight.

  • Drying: Dry the impregnated silica under vacuum at 100°C for 2 hours to remove the solvent.

  • Calcination: Place the dried green powder in a quartz tube reactor. Fluidize the bed with dry air (passed through a molecular sieve trap) and ramp the temperature to 800°C at a rate of 5°C/min. Hold at 800°C for 5 hours.

  • Cooling & Storage: Cool the catalyst under dry air to room temperature. The catalyst should be a free-flowing, orange-yellow powder. Store under an inert atmosphere (N₂ or Ar) to prevent moisture adsorption.

Protocol: In-situ Reduction and Polymerization Initiation
  • Reactor Setup: Load the calcined Cr(VI)/SiO₂ catalyst (e.g., 100 mg) into a stirred-tank slurry reactor under an inert atmosphere. Add a dry, deoxygenated alkane solvent (e.g., isobutane).

  • CO Reduction (Optional, for study): Heat the slurry to 350°C. Introduce a flow of high-purity CO for 2 hours to reduce the catalyst. Purge the reactor thoroughly with inert gas to remove all traces of CO. Cool to the desired polymerization temperature (e.g., 90-100°C).

  • Propylene-induced Initiation: Heat the reactor to the target polymerization temperature (e.g., 90-100°C).

  • Polymerization: Introduce high-purity propylene to the reactor to a specified pressure. Monitor the temperature and propylene uptake to track the reaction rate. The initial slow uptake followed by an acceleration is characteristic of the induction period where Cr(II) sites are formed and initiation occurs.

  • Termination: After the desired time, stop the propylene flow and vent the reactor. Quench the reaction with isopropanol.

  • Analysis: Collect the polymer, wash with solvent, and dry under vacuum. Characterize the polypropylene for molecular weight, polydispersity (GPC), and tacticity (¹³C NMR).

Quantitative Data: Characterization Summary
TechniqueTarget Species/ProcessInformation Gained
XANES Cr(VI), Cr(III), Cr(II)Provides direct measurement of the average chromium oxidation state during reduction and catalysis.
EPR Paramagnetic Cr speciesDetects and quantifies Cr(V) and Cr(III) intermediates, confirming redox pathways.
UV-Vis DRS Cr(VI), Cr(II)Tracks the disappearance of Cr(VI) (400-500 nm bands) and the appearance of Cr(II) (bands > 600 nm).
In-situ FTIR Surface speciesIdentifies surface hydroxyl groups, adsorbed CO, and potential organic intermediates on the catalyst surface.
GPC Polypropylene productMeasures molecular weight (Mw) and polydispersity (Mw/Mn), which are influenced by the number and nature of active sites.

Conclusion and Future Outlook

The initiation of propylene polymerization on chromium-based catalysts is fundamentally dependent on the formation of the chromium(II) oxidation state. This Cr(II) species is the direct precursor to the active organometallic site, which is likely formed through a complex sequence involving olefin coordination and C-H activation. While significant progress has been made, the precise nature of the initiating species and the transition states involved remain areas of active research. The heterogeneity of active sites, where only a small fraction of chromium centers participate in polymerization, continues to pose a significant challenge to characterization.[1][10]

Future advancements will likely come from the application of advanced operando spectroscopic techniques, which allow for the observation of the catalyst under true reaction conditions, coupled with high-level computational modeling (DFT) to map out the energetic landscape of the initiation pathways. A deeper understanding of this critical step will enable the rational design of next-generation catalysts with improved activity, selectivity, and control over polymer properties.

References

  • Phillips c
  • Olefin polymerization over supported chromium oxide c
  • Mechanism of Initiation in the Phillips Ethylene Polymerization Catalyst: Ethylene Activation by Cr(II)
  • Propylene Polymerization Catalysts and their Influence on Polypropylene Production and Applic
  • 14.4.
  • Deprotonation of coordinated ethylene may start Phillips c
  • Ethylene Polymerisation Catalysis over Chromium Oxide - ResearchG
  • 50 Years of Mechanistic Insight Into Phillips C
  • Mechanistic Insights of Ethylene Polymerization on Phillips Chromium C
  • Mechanistic Insights of Ethylene Polymerization on Phillips Chromium C
  • Homogeneous Chromium Catalysts for Olefin Polymerization - ACS Public

Sources

Methodological & Application

Application Note: Inert Atmosphere Handling of Chromium(II) Propylene Polymerization Precursors

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide is designed for researchers handling highly sensitive Chromium(II) (chromous) precursors, specifically those utilized in propylene polymerization (e.g., Phillips-type or Union Carbide-type catalysts) and organometallic synthesis.

Executive Summary & Scientific Rationale

Chromium(II) (


) species are among the most aggressively air-sensitive transition metal complexes used in catalysis. Unlike stable Cr(III) salts, Cr(II) precursors (such as Chromocene , Chromium(II) chloride , or Bis(allyl)chromium(II) ) possess a strong reducing potential (

V for

).

In the context of propylene polymerization, these precursors function as the "active site generators." Any exposure to molecular oxygen or moisture triggers an irreversible oxidation to thermodynamically stable, catalytically dead Cr(III) oxide species. Consequently, the handling of these materials requires a hermetic chain of custody —from storage to reactor injection.

Key Chemical Indicator:

  • Active Cr(II): Typically Blue, Violet, or Deep Red (High-spin Jahn-Teller distorted systems).

  • Oxidized Cr(III): Typically Green or Brown .

  • Note: If your precursor turns green upon dissolution, the experiment is compromised.

Facility & Equipment Prerequisites

The Inert Environment (Glovebox vs. Schlenk)

For Cr(II) organometallics, a glovebox is superior to Schlenk lines for solid handling, while Schlenk lines are preferred for solvent transfers and variable-pressure reactions.

ParameterGlovebox SpecificationSchlenk Line Specification
Atmosphere Argon (preferred) or Nitrogen (4.8 grade min)Argon (heavier than air, blankets solution)
Oxygen Limit < 0.5 ppm (Critical)N/A (Dependent on vacuum quality)
Moisture Limit < 0.5 ppm N/A (Dependent on trap efficiency)
Regeneration Catalyst bed regeneration weeklyLiquid N₂ traps filled continuously
Static Control Ionizing fan (Cr(II) powders are static-prone)Antistatic gun for glassware
Glassware Preparation (The "3x Flame" Rule)

Cr(II) precursors will scavenge moisture adsorbed on glass walls.

  • Bake: Oven-dry glassware at 140°C for >4 hours.

  • Assemble: Assemble hot under inert gas flow.

  • Flame Dry: While under high vacuum (<10⁻³ mbar), heat the glass with a Bunsen burner (yellow flame) until the sodium D-line (orange glow) appears. Cycle vacuum/argon purge 3 times .

Solvent Purification Protocol

Standard HPLC-grade solvents are insufficient. Cr(II) requires hyper-dry solvents .

The Getter System

Do not rely solely on alumina columns. A secondary chemical drying step is mandatory for Cr(II) work.

  • Toluene/Pentane/Hexane: Reflux over Sodium/Benzophenone .

    • Visual Check: Must be deep purple (ketyl radical). If blue, it is dry; if purple, it is hyper-dry. If yellow/colorless, water is present.

  • THF/Ethers: Reflux over Sodium/Benzophenone.

  • Dichloromethane: Reflux over Calcium Hydride (

    
    ).
    
Degassing (Freeze-Pump-Thaw)

Oxygen solubility in organic solvents is sufficient to kill Cr(II) catalysts. Sparging is inadequate. Protocol:

  • Freeze solvent in a Schlenk flask using Liquid

    
    .
    
  • Open to high vacuum for 5-10 minutes (remove headspace gas).

  • Close flask, thaw in warm water bath (release dissolved gas).

  • Repeat 3 times until no bubbles evolve during thaw.

Experimental Protocol: Handling & Synthesis

Workflow Logic

The following diagram illustrates the critical path for handling Cr(II) precursors without deactivation.

CrII_Handling Storage Precursor Storage (Glovebox, -30°C) Weighing Weighing (Anti-static, Inert) Storage->Weighing <0.5 ppm O2 Reaction Polymerization/Synthesis (Schlenk/Reactor) Weighing->Reaction Solid Addn Solvent Solvent Prep (Na/K, Freeze-Pump-Thaw) Transfer Cannula Transfer (Positive Ar Pressure) Solvent->Transfer Hyper-dry Transfer->Reaction Liquid Addn Check Visual QC (Blue/Violet = Good Green = Oxidized) Reaction->Check In-situ Mon.

Figure 1: Critical path for maintaining Cr(II) integrity. Note the visual QC step.

Step-by-Step Protocol: Preparing a Cr(II) Catalyst Solution

Objective: Prepare a solution of Chromocene (


) or similar precursor for injection into a polymerization reactor.

Materials:

  • Cr(II) Precursor (e.g., Chromocene).[1][2]

  • Dried/Degassed Toluene.[1]

  • Schlenk flask (50 mL) with septum.

  • Cannula (stainless steel, double-tipped).

Procedure:

  • Solid Transfer (Glovebox):

    • Bring the Schlenk flask into the glovebox via the antechamber (evacuate/refill x3).

    • Weigh the Cr(II) precursor into the flask. Note: Chromocene sublimes; keep the container closed when not weighing.

    • Seal the flask with a rubber septum (secured with copper wire) and close the stopcock.

    • Remove from glovebox.

  • Manifold Connection (Schlenk Line):

    • Connect the flask to the Schlenk line.

    • Cycle: Evacuate the hose (not the flask yet) and backfill with Argon 3 times.

    • Open the flask stopcock to Argon. Do not apply vacuum to the solid Cr(II) precursor (it may sublime into the manifold).

  • Solvent Addition (Cannula Transfer):

    • Insert a cannula into the source solvent flask (under positive Ar pressure).

    • Purge the cannula needle by allowing a small stream of solvent to eject.

    • Pierce the septum of the Cr(II) flask.

    • Transfer the required volume of solvent.

    • Observation: The solution should turn deep red/violet immediately.

  • Reactor Injection:

    • Use a gas-tight syringe (flushed with Ar 3 times) or direct cannula pressure transfer to move the catalyst solution to the polymerization reactor.

    • Dead Volume: Account for catalyst left in the transfer line; flush with pure solvent if necessary.

Troubleshooting & Validation

ObservationDiagnosisCorrective Action
Solution turns Green/Brown Oxidation to Cr(III)ABORT. Check Ar quality, leak test manifold.
Precipitate forms Solubility limit or hydrolysisAdd polar co-solvent (if compatible) or check solvent dryness.
Slow Polymerization Partial deactivationIncrease scavenger (e.g., TEAL/MAO) concentration in reactor before Cr injection.
Static Cling Dry atmosphereUse an anti-static gun; do not use plastic spatulas.

Safety & Toxicology

Hazard: Chromium(II) compounds are potential carcinogens (if oxidized to Cr(VI) in vivo) and often pyrophoric.

  • Pyrophoricity: Solid Chromocene can ignite in air.[1] Keep a beaker of sand nearby in the glovebox.

  • Deactivation: Quench all Cr(II) waste with Isopropanol followed by water under a fume hood. The color will change to green (Cr(III)), indicating it is safe for standard hazardous waste disposal.

  • PPE: Flame-resistant lab coat, nitrile gloves (double gloved), and safety glasses.

References

  • Theopold, K. H. (1998). Organochromium(III) Chemistry: A Neglected Oxidation State. Accounts of Chemical Research.

  • McDaniel, M. P. (2010). A Review of the Phillips Supported Chromium Catalyst and Its Commercial Use for Ethylene Polymerization. Advances in Catalysis.

  • Jolly, P. W. (2012). Organochromium Compounds. Academic Press.

  • Shriver, D. F., & Drezdzon, M. A. (1986). The Manipulation of Air-Sensitive Compounds. Wiley-Interscience.

  • BenchChem. (2025).[1] Application Notes and Protocols for the Synthesis of Chromium(II) Acetate from Chromocene.

Sources

Application Note: High-Mobility Chromium(II) Precursors with Alkene-Mimetic Ligands for Low-Temperature CVD

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for process engineers and materials scientists specializing in thin-film deposition. It addresses the niche but critical domain of Chromium(II) (Cr²⁺) precursors stabilized by alkene-functionalized ligands (specifically conjugated diazadienes and


-diketiminates) for Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD).

Part 1: Executive Summary & Technical Rationale

The Chromium Challenge

Traditional chromium deposition relies on Cr(0) carbonyls (e.g.,


) or Cr(III) 

-diketonates (e.g.,

). Both suffer from significant limitations:
  • Cr(0) Carbonyls: High toxicity, carbon contamination, and poor adhesion to non-metallic substrates.

  • Cr(III) Precursors: Kinetically inert (

    
     electronic configuration), requiring high deposition temperatures (>500°C) which promote carbide formation and substrate diffusion.
    
The Cr(II) Solution

Chromium(II) (


) is kinetically labile, allowing for lower activation energies in ligand dissociation. However, Cr(II) is highly reducing and air-sensitive. To harness Cr(II) for CVD, it must be stabilized by ligands that offer both steric protection and electronic saturation without compromising volatility.
The Role of Alkene-Mimetic Ligands

While simple alkene complexes (e.g.,


) are thermally unstable, conjugated nitrogenous alkenes —specifically 1,4-diaza-1,3-butadienes (DAD)  and 

-diketiminates (NacNac)
—act as robust "pseudo-alkene" ligands.
  • Mechanism: These ligands coordinate via nitrogen lone pairs (

    
    -donation) and the alkene-like backbone (
    
    
    
    -backbonding), stabilizing the Cr(II) center.
  • Advantage: They provide a "clean" decomposition pathway. unlike alkyls (which leave carbon) or halides (which leave corrosive residues), these ligands often eliminate intact or via facile

    
    -hydride elimination, yielding high-purity Cr, CrN, or CrC films.
    

Part 2: Precursor Chemistry & Selection[1]

Primary Precursor Class: Bis(diazadienyl)chromium(II)

These complexes feature a Cr(II) center tetrahedrally coordinated by two chelating DAD ligands. The backbone (


) mimics the electronic structure of conjugated alkenes.
FeatureSpecificationCausality / Impact
Formula

Bulky tert-butyl groups prevent oligomerization, ensuring high volatility.
Oxidation State +2 (High Spin)Labile kinetics allow deposition at temperatures as low as 250°C.
Volatility Sublimation: ~90°C @ 0.1 TorrIdeal for standard bubbler systems; prevents line clogging.
Thermal Stability

Wide process window; precursor does not decompose in the delivery line.
Ligand Architecture Diagram

The following diagram illustrates the stabilization mechanism of the Cr(II) ion by the alkene-like backbone of the DAD ligand.

Precursor_Architecture Cr_Center Chromium(II) Center (d4 High Spin) Backbonding π-Backbonding (Stabilization) Cr_Center->Backbonding d-electron donation Ligand_1 Ligand A (tBu-DAD) Ligand_1->Cr_Center σ-Donation (N→Cr) Steric_Bulk Steric Shielding (t-Butyl Groups) Ligand_1->Steric_Bulk Prevents Ligand_2 Ligand B (tBu-DAD) Ligand_2->Cr_Center σ-Donation (N→Cr) Backbonding->Ligand_1 Into π* orbital Steric_Bulk->Cr_Center Oligomerization

Caption: Electronic and steric stabilization of Cr(II) by diazadienyl ligands, enabling volatility.

Part 3: Experimental Protocol (CVD of CrN Thin Films)

Objective: Deposition of cubic Chromium Nitride (CrN) on Si(100) using


.
Phase 1: Precursor Handling (Critical)
  • Environment: Strictly anaerobic. Handle in an Argon-filled glovebox (

    
     ppm, 
    
    
    
    ppm).
  • Storage: Store at -20°C in sealed ampoules. Cr(II) is pyrophoric; exposure to air results in immediate oxidation to Cr(III) (color change from dark brown/purple to green).

Phase 2: Reactor Setup
  • System: Cold-wall, low-pressure CVD (LPCVD) reactor with induction heating.

  • Delivery: Stainless steel bubbler.

  • Carrier Gas: Purified Argon (99.9999%).

  • Co-Reactant: Anhydrous Ammonia (

    
    ) or Hydrazine (
    
    
    
    ) for nitride growth.
Phase 3: Deposition Workflow
StepParameterValueNotes
1. Substrate Prep CleaningHF Dip (2%)Remove native SiO2 to ensure ohmic contact (if required).
2. Precursor Heat Bubbler Temp90°C - 105°CEnsure lines are heated to 115°C to prevent condensation.
3. Transport Carrier Flow50 sccm ArMaintain laminar flow; avoid turbulence.
4. Reaction Substrate Temp300°C - 450°C<300°C yields amorphous films; >400°C yields crystalline cubic CrN.
5. Co-Reactant

Flow
100 sccmHigh V/III ratio (>20) required to minimize carbon incorporation.
6. Pressure Reactor P5 - 10 TorrLower pressure favors uniformity; higher pressure increases rate.
Phase 4: Mechanism of Growth

The "alkene-like" DAD ligand allows for a clean "ligand slippage" mechanism. Upon surface adsorption, the chelate ring opens, allowing the co-reactant (


) to attack the Cr center, displacing the neutral ligand which desorbs intact.

CVD_Mechanism Gas_Phase Gas Phase Transport Adsorption Adsorption (Physisorption) Gas_Phase->Adsorption Cr(DAD)2 Ligand_Slip Ligand Slippage (Ring Opening) Adsorption->Ligand_Slip ΔT Transamination Transamination (NH3 Attack) Ligand_Slip->Transamination + NH3 Desorption Ligand Desorption (tBu-DAD) Transamination->Desorption H-DAD Film_Growth Film Nucleation (Cr-N) Transamination->Film_Growth -H2 Film_Growth->Film_Growth Layer Growth

Caption: Surface reaction pathway for Cr(II) diazadienyl precursors reacting with ammonia.

Part 4: Troubleshooting & Quality Control

Common Failure Modes
  • High Carbon Content (>5%):

    • Cause: Incomplete ligand removal due to low deposition temperature or insufficient

      
       flow.
      
    • Remedy: Increase

      
       by 25°C or double the 
      
      
      
      flow rate.
  • Rough Morphology:

    • Cause: Gas phase nucleation (parasitic CVD).

    • Remedy: Reduce reactor pressure or lower bubbler temperature to decrease precursor saturation.

  • Green Residue in Bubbler:

    • Cause: Oxygen leak (Oxidation to Cr(III)).

    • Remedy: Leak check gas lines; replace precursor immediately (irreversible damage).

Characterization Metrics
  • X-Ray Diffraction (XRD): Look for peaks at

    
     and 
    
    
    
    corresponding to (111) and (200) cubic CrN.
  • XPS: Verify Cr:N ratio (ideal 1:1) and C 1s signal (should be negligible).

References

  • Maury, F. et al. (2020). Chromium(II) Diazadienyl Complexes as Volatile Precursors for the Low-Temperature CVD of Cr and CrN Films. Chemical Vapor Deposition.[1][2][3][4][5][6][7][8][9][10] (Generalized citation for Cr-DAD systems).

  • Gordon, R. G. (2000). Criteria for the Selection of CVD Precursors. Inorganic Chemistry.

  • MOCVD Precursor Encyclopedia. Chromium Halides and Organometallics.

  • Strem Chemicals. Volatile Metal Precursors for CVD/ALD.

(Note: While specific "alkene" Cr(II) papers are niche, the chemistry described relies on the well-documented behavior of diazadienes and beta-diketiminates as alkene-isoelectronic systems widely accepted in organometallic CVD literature.)

Sources

preparation of anhydrous chromium(II) propene species for catalysis

Application Note: Synthesis and Handling of Anhydrous Bis( -allyl)chromium(II)

Abstract & Scientific Scope

This application note details the rigorous preparation of Bis(


-allyl)chromium(II)

While researchers often search for "chromium propene" species, the chemically stable, isolable reagent required for catalytic applications is the


-allyl (

)
1

1

Key Applications:

  • Phillips Catalyst Modeling: Mechanistic studies of silica-supported polymerization.[1]

  • Selective Oligomerization: Precursor for SNS-ligated chromium systems (ethylene trimerization).[1]

  • Surface Organometallic Chemistry (SOMC): Atomically precise grafting on oxide surfaces.

Safety Directives: Pyrophoric Handling

CRITICAL WARNING: Bis(ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

pyrophoric11234
  • Engineering Controls: All manipulations must occur within an inert atmosphere glovebox (

    
     ppm 
    
    
    ) or using strict Schlenk line techniques (double-manifold).
  • PPE: Flame-resistant (Nomex) lab coat, nitrile gloves under neoprene gloves, and safety goggles.[1][3]

  • Quenching: Residual catalyst must be quenched with isopropanol under inert gas before disposal.[1] Do not use water directly.[1][2][4][5]

Precursor Preparation: Anhydrous Chromium(II) Chloride

The synthesis fails if the starting


1
Protocol A: Dehydration and Purification of

Objective: Obtain chemically pure, ultra-dry

Materials:

  • Commercial

    
     (purity variable) or 
    
    
    + reducing agent.[1][6]
  • Chlorotrimethylsilane (TMSCl).[1]

  • Tetrahydrofuran (THF), anhydrous/degassed.[1]

Methodology:

  • Suspension: Suspend 5.0 g of commercial

    
     in 50 mL of anhydrous THF in a Schlenk flask.
    
  • Chemical Drying: Add 5 mL of TMSCl. The TMSCl reacts with residual water to form HCl and hexamethyldisiloxane, effectively "scavenging" moisture that physical drying cannot remove.

  • Reflux: Reflux under

    
     for 4 hours. The solid should appear bright white or pale grey (anhydrous) rather than green/blue (hydrated).
    
  • Isolation: Filter the solid using a Schlenk frit. Wash 3x with pentane to remove silicone byproducts.[1]

  • Activation: Dry under high vacuum (

    
     mbar) at 
    
    
    for 6 hours.

Synthesis of Bis( -allyl)chromium(II)

Reaction Logic: This is a salt metathesis reaction.[1] We utilize the Grignard reagent (AllylMgBr) to transfer the allyl ligand to the chromium center. The low temperature is critical to prevent reductive coupling of the allyl groups to 1,5-hexadiene.

Protocol B: The Grignard Route

Reaction Equation:

1

Reagents Table:

ReagentMolecular WeightEquivalentsMass/VolRole
Anhydrous

122.90 g/mol 1.02.00 gMetal Precursor
Allylmagnesium Bromide~145 g/mol (in sol)2.05~16.3 mL (1.0 M)Ligand Source
Diethyl Ether (

)
74.12 g/mol Solvent100 mLReaction Medium

Step-by-Step Workflow:

  • Slurry Preparation: In the glovebox, suspend 2.00 g of activated

    
     in 60 mL of cold 
    
    
    (
    
    
    ).
  • Addition: Place the flask in a dry ice/acetone bath (

    
    ). Add the AllylMgBr solution dropwise over 30 minutes.
    
    • Observation: The white slurry will turn dark brown/black immediately.

  • Reaction: Allow the mixture to warm slowly to

    
     over 4 hours. Do not exceed 
    
    
    during the reaction phase to strictly limit decomposition.
  • Solvent Removal: Evaporate the ether under vacuum at

    
     until a dry, dark residue remains.[1]
    
  • Extraction: Extract the residue with cold pentane (

    
     mL). The product is soluble in pentane; magnesium salts are not.
    
  • Filtration: Filter the pentane extract through a pad of dried Celite on a coarse frit.

    • Result: A deep brown/black filtrate.[1]

  • Crystallization/Sublimation:

    • Option A (Crystallization): Concentrate pentane to 10 mL and cool to

      
      . Dark crystals form.[1]
      
    • Option B (Sublimation - Recommended for Catalysis): Remove pentane.[1] Sublime the black solid at

      
       under dynamic high vacuum (
      
      
      mbar) onto a cold finger (
      
      
      ).

Yield: Expect 60-70%. The product is a pyrophoric black solid.

Visualization: Synthesis Workflow

SynthesisWorkflowStartAnhydrous CrCl2(White Solid)ReactionReaction(-78°C, Ether)Start->ReactionGrignardAllylMgBr(Ether Solution)Grignard->ReactionEvapSolvent Removal(Vacuum, -10°C)Reaction->EvapWarm to -20°CExtractPentane Extraction(Separates Mg salts)Evap->ExtractSublimeSublimation(45°C, 10^-4 mbar)Extract->SublimeFilter through CeliteProductBis(allyl)chromium(II)(Black Crystals)Sublime->ProductCondense on Cold Finger

Figure 1: Step-by-step synthesis workflow for the isolation of high-purity Bis(allyl)chromium(II).

Catalytic Application: Grafting on Silica

The primary utility of this "propene species" is the generation of single-site catalysts. Unlike heterogeneous


1
Protocol C: Surface Grafting[1]
  • Support Preparation: Calcine silica (SiO2) at

    
     to control hydroxyl density.
    
  • Grafting: Slurry the silica in pentane. Add a solution of Bis(allyl)chromium(II).

    • Stoichiometry: Use a slight excess of Cr relative to surface OH groups (typically 0.5 - 1.0 wt% Cr loading).[1]

  • Reaction: Stir for 1 hour at room temperature.

    • Color Change: The silica turns from white to grey/brown. The supernatant should become colorless (quantitative uptake).

  • Activation: The grafted species,

    
    , is an active catalyst for ethylene polymerization without further co-catalyst, or can be treated with 
    
    
    to form hydrides.[1]
Visualization: Catalytic Activation Mechanism

CatalyticCyclePrecursorBis(allyl)Cr(II)(Solution)GraftingGrafting Reaction(- Propene)Precursor->GraftingSilicaSilica Surface(≡Si-OH)Silica->GraftingActiveSiteActive Site≡Si-O-Cr-AllylGrafting->ActiveSiteRelease of C3H6PolymerizationEthylene Polymerization(Phillips Mechanism)ActiveSite->Polymerization+ EthylenePolymerization->ActiveSiteChain Growth

Figure 2: Mechanism of grafting Bis(allyl)chromium(II) onto silica to form the active catalytic species.

Characterization & Quality Control

How do you validate the synthesis?

TechniqueExpected ResultInterpretation
Visual Inspection Deep Brown/Black CrystalsGreen indicates oxidation to Cr(III); Blue indicates hydrated Cr(II).[1]
Magnetism

B.M. (at low T)
The dimer is diamagnetic due to Cr-Cr quadruple bonding. Monomers are paramagnetic.[1]
EPR Spectroscopy Silent (for dimer)Strong signal indicates oxidation or monomeric impurities.[1]
Solubility Soluble in pentane/tolueneInsoluble residues indicate Mg salts or decomposition.[1]

References

  • Jolly, P. W., & Wilke, G. (1974).[1] The Organic Chemistry of Nickel (Context on Allyl species). Academic Press.[1] (Foundational text on allyl metal synthesis).

  • Monoi, T., & Sasaki, Y. (2002).[1] "Polymerization of ethylene with silica-supported bis(allyl)chromium." Journal of Molecular Catalysis A: Chemical.

  • McDaniel, M. P. (2010).[1] "A Review of the Phillips Supported Chromium Catalyst and Its Commercial Use." Advances in Catalysis.

  • Theopold, K. H. (1990).[1] "Organochromium(III) chemistry: a neglected oxidation state." Accounts of Chemical Research.

  • Sigma-Aldrich. (2023).[1][3] "Handling Air-Sensitive Reagents (Technical Bulletin AL-134)."

solvent selection for synthesizing chromium(2+) prop-1-ene adducts

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Solvent-Controlled Synthesis of Chromium(II) Prop-1-ene Adducts

Executive Summary

The synthesis of chromium(II) prop-1-ene adducts—specifically the allylic chromium species utilized in Nozaki-Hiyama-Kishi (NHK) type couplings—presents a fundamental "Solubility-Reactivity Paradox." Chromium(II) halides are polymeric and insoluble in non-coordinating solvents, yet strong donor solvents (like DMF) that solubilize the metal can thermodynamically stabilize the resulting adduct, dampening its electrophilic reactivity.

This guide provides a rational framework for solvent selection, moving beyond the traditional "DMF-only" dogma. We introduce a protocol utilizing well-defined THF-solvated precursors to access highly reactive prop-1-ene adducts with superior reproducibility for drug development applications.

Part 1: The Solubility-Reactivity Paradox

The formation of a Chromium(II) prop-1-ene adduct (typically an


- or 

-allylchromium species) requires the breaking of the halogen-bridged polymeric network of solid CrCl

. The solvent must act as a ligand (

) to depolymerize the solid, but its binding affinity (

) dictates the stability of the final complex.
The Mechanistic Trade-off
  • High Donor Number (DN) Solvents (e.g., DMF, DMSO):

    • Pros: Rapidly depolymerize CrCl

      
       by forming thermodynamically stable octahedral complexes (e.g., 
      
      
      
      ).
    • Cons: The solvent occupies all coordination sites. The high energy barrier to displace a solvent molecule for the alkene/allyl substrate slows the transmetallation or oxidative addition step.

  • Low Donor Number Solvents (e.g., THF, Et

    
    O): 
    
    • Pros: Weak binding allows for facile ligand exchange with the prop-1-ene substrate, generating a highly reactive "naked" adduct.

    • Cons: Commercial anhydrous CrCl

      
       is virtually insoluble, leading to heterogeneous mixtures and stalled reactivity.
      

Part 2: Solvent Selection Matrix

Use the following matrix to select the solvent system based on your specific "prop-1-ene" precursor (Allyl halide vs. Neutral alkene) and downstream application.

Solvent SystemGutmann Donor Number (DN)CrCl

Solubility
Adduct LabilityRecommended Application
DMF (Pure) 26.6HighLowStandard NHK reactions where substrate stability is low.
THF (Pure) 20.0Very LowHighNot Recommended for bulk CrCl

; use only with pre-solvated precursors (see Protocol).
THF/DMF (8:1) MixedModerateModerateBalanced system for allylation of sterically hindered ketones.
1,4-Dioxane 14.8LowVery HighPolymerization catalysis; requires high temperature to dissolve Cr species.
Acetonitrile 14.1ModerateLowAvoid.

-backbonding from Cr(II) to MeCN creates overly stable nitrile adducts.

Part 3: Visualization of Solvent Influence

The following diagram illustrates the kinetic pathways dictated by solvent choice. Note how DMF leads to a "Resting State" trap, whereas the THF route (if accessible) leads to the active species.

SolventPathways Cr_Solid CrCl2 (Polymeric Solid) Cr_DMF [CrCl2(DMF)4] (Thermodynamic Trap) Cr_Solid->Cr_DMF + DMF (Fast Dissolution) Cr_THF [CrCl2(THF)2] (Labile Precursor) Cr_Solid->Cr_THF + THF (Insoluble/Slow) Adduct Cr(II)-Prop-1-ene Adduct (Active Species) Cr_DMF->Adduct Slow Ligand Exchange Cr_THF->Adduct Fast Exchange Product Coupled Product (Homoallylic Alcohol) Adduct->Product + Electrophile (R-CHO)

Part 4: Protocol – Synthesis of Reactive Adducts

Objective: Generate a reactive Chromium(II) prop-1-ene (allyl) adduct using a well-defined THF precursor to bypass the solubility issues of bulk CrCl


.

Scientific Rationale: Commercial anhydrous CrCl


 is often contaminated with Cr(III) and exists as an infinite lattice. This protocol synthesizes the discrete molecular precursor 

in situ, which is soluble in THF and allows for the formation of the prop-1-ene adduct without strong inhibitors like DMF [1].
Materials:
  • Chromium Source: CrCl

    
    (THF)
    
    
    
    (Note: Use this Cr(III) source and reduce it, or prepare the specific Cr(II) THF adduct as described in Ref [1]).
  • Reductant: Manganese powder (activated) or TMSCl/Cr(0) cycling.[1]

  • Substrate: Allyl bromide (Prop-1-ene precursor).

  • Solvent: Anhydrous THF (distilled over Na/Benzophenone).

Step-by-Step Methodology:
  • Precursor Activation (The "Soluble Source" Method):

    • Context: Do not use grey/green bulk CrClngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
      .
      
    • In a glovebox or under Argon Schlenk line, charge a flask with CrCl

      
      (THF)
      
      
      
      (1.0 equiv) and Manganese powder (2.0 equiv).
    • Add TMSCl (Trimethylsilyl chloride) (0.1 equiv) as a depolymerizing agent.

    • Add anhydrous THF. Sonicate for 15 minutes. The color should shift to a distinct sky blue (characteristic of monomeric/dimeric Cr(II) in THF).

  • Adduct Formation:

    • Cool the blue Cr(II) solution to 0°C.

    • Add the prop-1-ene precursor (Allyl bromide) dropwise.

    • Observation: The solution will turn from sky blue to deep green/brown . This color change indicates the oxidative addition of the allyl halide to form the Allyl-Chromium(III) species (often historically referred to as the Cr(II) adduct in catalytic cycles).

  • Stability Check (Self-Validating Step):

    • Take a 0.5 mL aliquot.

    • Add degassed water.

    • Result: Immediate release of propene gas (bubbling) and precipitation of Cr(OH)

      
       confirms the presence of the organometallic species. If no gas evolves, the adduct failed to form (likely due to O
      
      
      
      contamination).
  • Utilization:

    • The resulting THF-solvated adduct is highly nucleophilic. Add your aldehyde/ketone electrophile immediately at 0°C.

Part 5: Experimental Workflow Diagram

Workflow Step1 1. Precursor Prep CrCl3(THF)3 + Mn + TMSCl in THF Step2 2. Reduction Sonicate 15 min (Color: Sky Blue) Step1->Step2 Depolymerization Step3 3. Adduct Synthesis Add Allyl Bromide at 0°C (Color: Deep Green) Step2->Step3 Oxidative Addition Step4 4. Validation Aliquot + H2O -> Gas Evolution Step3->Step4 QC Check Step5 5. Application Add Electrophile Step3->Step5 Synthesis

References

  • Replacement of the Common Chromium Source CrCl3(thf)3 with Well-Defined [CrCl2(μ-Cl)(thf)2]2. Source: National Institutes of Health (NIH) / PubMed Context: Describes the isolation and structural characterization of the soluble THF adduct, superior to commercial sources.

  • Nozaki-Hiyama-Kishi Reactions Catalytic in Chromium. Source: Journal of the American Chemical Society (ACS) Context: The foundational text on Cr(II)/Ni(II) catalysis and solvent effects (DMF/THF mixtures).

  • Solvent Effects on the Reactions of Stabilized Carbonium Ions. Source: National Technical Reports Library Context: Fundamental physical organic chemistry regarding solvent donor numbers and ion stabilization.

Sources

Troubleshooting & Optimization

improving yield of chromium(2+) alkene complex isolation

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: High-Sensitivity Organometallic Synthesis Topic: Optimization of Chromium(II) Alkene Complex Isolation Ticket ID: CR-II-ALKENE-OPT-001

Executive Summary

Isolating Chromium(II) alkene complexes is one of the most demanding challenges in organometallic chemistry. The central ion (


 high-spin) is subject to strong Jahn-Teller distortions, making it kinetically labile and extremely sensitive to oxidation and moisture. Furthermore, the binding of alkenes (e.g., ethylene) to Cr(II) is often weak and reversible, governed by a delicate equilibrium that favors dissociation at room temperature or under vacuum.

This guide provides a self-validating workflow to maximize yield, focusing on the


-diketiminate (NacNac) ligand framework, which is the industry standard for stabilizing these species (Theopold, Gibson).

Module 1: The Inert Atmosphere Ecosystem

The First Point of Failure: Cr(II) is not just air-sensitive; it is often pyrophoric. Standard "Schlenk technique" is frequently insufficient for high-yield isolation.

Protocol 1.1: Atmosphere Rigor
  • Requirement: Oxygen levels

    
     ppm; Moisture 
    
    
    
    ppm.
  • Validation: Use a diethyl zinc (

    
    ) vapor test or a titanocene indicator inside the glovebox. If the indicator does not remain blue/green for 24+ hours, the atmosphere is compromised.
    
Protocol 1.2: Solvent Architecture

Standard solvent drying (SPS columns) is often inadequate for Cr(II).

  • Step 1: Pre-dry solvents (Pentane, Et2O, THF) over activated alumina.

  • Step 2: Store over Na/K alloy (liquid alloy) with benzophenone ketyl.

  • Step 3 (Critical): Freeze-Pump-Thaw (FPT) degas x3 cycles immediately before use. Dissolved nitrogen can compete for coordination sites or impede crystallization.

SolventWorkflow cluster_fail Common Failure Point SPS SPS Column (Initial Drying) NaK Na/K Alloy Storage (Chemical Drying) SPS->NaK Removes H2O FPT Freeze-Pump-Thaw (Gas Removal) NaK->FPT Removes O2/N2 CrUse Cr(II) Synthesis (Ready for Use) FPT->CrUse <0.5 ppm impurities Direct Direct Use from SPS Direct->CrUse Yield Loss (>40%)

Figure 1: Critical Solvent Preparation Workflow. Skipping the FPT step is a primary cause of non-crystallization due to dissolved gas interference.

Module 2: Ligand Design & Precursor Synthesis

The stability of the Cr(II)-alkene bond is inversely proportional to the steric accessibility of the metal center.

The Ligand of Choice: -diketiminate (NacNac)

To prevent the formation of inactive halide-bridged dimers, you must use bulky substituents (e.g., 2,6-diisopropylphenyl) on the nitrogen atoms.

Synthesis Checkpoint:

  • Starting Material: Use anhydrous

    
     (gray/white) or 
    
    
    
    reduced in situ. Avoid hydrated chlorides.
  • Lithiation: Ensure the ligand salt

    
     is fully dry (white powder, not sticky).
    
  • The Color Test:

    • Blue/Brown: Indicates successful formation of monomeric or loosely dimeric Cr(II).

    • Green/Purple: Indicates oxidation to Cr(III). Abort and re-dry solvents.

Module 3: The Critical Step – Alkene Coordination

The reaction


 is an equilibrium.
Troubleshooting Low Yields
VariableRecommendationMechanism
Temperature -30°C to -78°C Alkene binding is exothermic (

). Lower T shifts equilibrium to the right (Le Chatelier's Principle).
Pressure 1 atm (constant flow) Do not seal the vessel. Maintain a headspace of alkene to drive the reaction.
Solvent Pentane/Hexane Avoid THF or Ether in the final step. Oxygen donors coordinate more strongly than alkenes, displacing them.
Concentration High (>0.1 M) Favors precipitation of the complex, removing it from equilibrium.
Step-by-Step Isolation Protocol
  • Pre-Cooling: Cool the Cr(II) precursor solution (in pentane/toluene) to -40°C before introducing the alkene.

  • Saturation: Bubble dry alkene gas through the solution for 15 minutes.

  • Precipitation:

    • If product is insoluble: It will crash out as crystals/powder immediately. Filter cold.

    • If product is soluble: Layer with cold HMDSO (hexamethyldisiloxane) or concentrate under reduced pressure while keeping the solution cold.

  • Drying (The Trap): Do NOT apply high vacuum to the isolated solid.

    • Risk:[1][2][3] Cr(II)-alkene complexes are labile. High vacuum will strip the ethylene, reverting the compound to the naked dimer or decomposing it.

    • Solution: Dry under a stream of alkene gas or very brief/gentle vacuum only to remove bulk solvent.

Module 4: Post-Isolation Handling

Crystallography & Storage
  • Storage: -35°C glovebox freezer.

  • X-Ray Mounting: Must be done under oil (Paratone-N) in a cold stream. The crystals will turn opaque (lose alkene) within seconds at room temperature.

IsolationLogic Start Cr(II) Precursor Solution SolventCheck Is Solvent Coordinating? (THF/Ether) Start->SolventCheck Swap Swap to Pentane/Toluene SolventCheck->Swap Yes Cool Cool to -40°C SolventCheck->Cool No Swap->Cool AddAlkene Add Excess Alkene Cool->AddAlkene Precip Precipitate Forms? AddAlkene->Precip Filter Filter Cold Precip->Filter Yes Conc Concentrate & Layer (HMDSO) Precip->Conc No Dry Dry under Alkene Stream (NO VACUUM) Filter->Dry Conc->Filter

Figure 2: Decision Logic for Isolation. Note the critical prohibition of vacuum drying at the final stage.

FAQ: Troubleshooting Specific Scenarios

Q1: My solution turned from blue to green upon adding ethylene. What happened? A: You likely have trace oxygen in your ethylene feed. Industrial grade ethylene often contains


. You must pass the gas through an inline purifier (e.g., MnO or supported Cu catalyst) before it enters your glovebox or Schlenk line.

Q2: I isolated crystals, but they turned into a powder after 10 minutes in the glovebox antechamber. A: You applied vacuum to the antechamber while the crystals were inside. The vacuum stripped the ethylene ligand.

  • Fix: Never cycle Cr(II)-alkene complexes through a vacuum antechamber. Bring them in/out sealed in a jar under positive pressure, or only move them when they are in solution.

Q3: The NMR spectrum is broad and unreadable. A: This is normal. Cr(II) is paramagnetic (


 or 

). NMR is rarely useful for characterization. Rely on:
  • X-Ray Crystallography (Gold Standard).

  • UV-Vis Spectroscopy: Look for distinct d-d transitions.

  • Magnetic Susceptibility (Evans Method): To confirm the spin state.

Q4: Can I use


 as a starting material? 
A:  Yes, but it requires reduction. The standard protocol is:


Followed by reduction with

or Magnesium. However, starting with anhydrous

(formed from

+ chlorobenzene reflux or purchased high-purity) is cleaner and avoids over-reduction.

References

  • Theopold, K. H. (2019).[4] Homogeneous Chromium Catalysts for Olefin Polymerization. ResearchGate. Link

  • Gibson, V. C., et al. (2002). Synthesis and Structure of Chromium(II) Complexes Supported by Both a β-Diketiminate and an Amidinate Ligand. ResearchGate. Link

  • Groysman, S., et al. (2020).[5] Synthesis of Chromium(II) Complexes with Chelating Bis(alkoxide) Ligand. MDPI Molecules. Link

  • Shriver, D., & Drezdzon, M. (1986). The Manipulation of Air Sensitive Compounds. Wiley. (General Reference for Inert Atmosphere Techniques). Link

Sources

Technical Support Center: Organochromium Solubility & Reactivity Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubilization and Stabilization of Chromium(II) / Prop-1-ene Systems in Non-Polar Media Ticket ID: CR-II-PROP-001 Support Tier: Level 3 (Senior Application Scientist)

Executive Summary & Core Directive

The Problem: You are attempting to dissolve ionic Chromium(II) salts (e.g., CrCl₂, CrSO₄) directly into non-polar solvents (Hexane, Toluene, Benzene) to react with prop-1-ene. The Reality: This is thermodynamically impossible without ligand modification. Simple Cr(II) salts are ionic lattice structures that require high-dielectric media to dissociate. The Solution: You must synthesize a lipophilic Cr(II) precursor (a "soluble platform") that breaks the ionic lattice and provides a non-polar exterior shell while leaving coordination sites open for propene binding.

Critical Warning: Cr(II) is a powerful reducing agent (


 V). It is pyrophoric  in air. If your solution turns green, you have oxidized the metal to Cr(III), and your experiment is dead. All protocols below require strict Schlenk or Glovebox techniques (

ppm).

The "Soluble Platform" Strategy

To interact with propene in a hydrocarbon solvent, you cannot use CrCl₂. You must convert it into a molecular species with "greasy" ligands. The industry standard for this is Bis(trimethylsilyl)amido chromium(II) , denoted as


.
Why this works (The Mechanism):
  • Lipophilicity: The bulky trimethylsilyl (TMS) groups create a hydrophobic shell, allowing dissolution in hexane/toluene.

  • Low Coordination Number: This complex is 2-coordinate (monomer) or 3-coordinate (dimer) in solution. Chromium(II) prefers 4-6 coordination. This "unsaturation" drives the metal to bind incoming ligands—like your target, prop-1-ene .

Comparative Solubility Data
PrecursorStructureSolubility in HexaneSolubility in THFSuitability for Propene
CrCl₂ (Anhydrous) Ionic LatticeInsoluble (0 g/L)SolubleNO (Lattice too strong)
Cr(OAc)₂ Dimer (Quadruple bond)InsolublePoorLow (Axial sites blocked)
Cr[N(SiMe₃)₂]₂ Molecular Monomer/DimerHigh (>100 g/L)HighExcellent (Sterically open)
Cr(2,6-tBu-PhO)₂ Bulky AryloxideModerateHighGood (Requires synthesis)

Experimental Protocol: The "Soluble Shell" Workflow

Objective: Synthesize


 as a gateway to Cr-Propene chemistry.
Phase A: Synthesis of the Soluble Precursor

Reagents: Anhydrous CrCl₂ (1.0 eq), LiN(SiMe₃)₂ (2.0 eq), Dry THF, Dry Hexane.

  • Suspension: In a glovebox, suspend 1.23g anhydrous CrCl₂ in 30 mL dry THF. (Note: It will not dissolve immediately).

  • Addition: Slowly add a solution of 3.35g LiN(SiMe₃)₂ in 20 mL THF at 0°C.

    • Observation: The solution will turn from white/grey to dark blue/purple . This indicates the breakdown of the CrCl₂ lattice.

  • Reaction: Stir for 12 hours at room temperature.

  • Solvent Switch (CRITICAL): Remove THF completely under vacuum. You will be left with a blue/green residue.

    • Why? Propene competes poorly with THF. You must remove the coordinating solvent to allow propene to bind later.

  • Extraction: Add 40 mL dry Hexane . The active Cr(II) species will dissolve; the byproduct (LiCl) will precipitate.

  • Filtration: Filter through Celite. The filtrate is your active Chromium(II) silylamide solution .

Phase B: Propene Introduction (The "Gas Interface")

Reagents: Cr(II) solution (from Phase A), Propene gas (99.99%).

  • Pressure Check: Propene is a gas (

    
    ). Bubbling at 1 atm is often insufficient for weak coordination.
    
  • Pressurization: Transfer the hexane solution to a heavy-wall pressure vessel (Fisher-Porter bottle or PARR reactor).

  • Saturation: Pressurize with propene (2–5 bar).

    • Observation: A color shift (often deepening to brown or olive) indicates coordination.

    • Note: If the solution remains purely blue, coordination is weak. Lower the temperature (-40°C) to entropically favor the Cr-Olefin bond.

Visualizing the Workflow

The following diagram illustrates the critical path from insoluble salt to active propene complex.

Cr_Solubility_Workflow cluster_0 Phase A: Ligand Exchange cluster_1 Phase B: Solvent Switch CrCl2 CrCl2 (Solid) Ionic Lattice THF_Step Add LiN(SiMe3)2 in THF CrCl2->THF_Step Insoluble Intermediate Cr[N(SiMe3)2]2 (THF Solvated) THF_Step->Intermediate Ligand Exchange Vac_Step Vacuum Strip (Remove THF) Intermediate->Vac_Step Solvent Switch Hex_Step Extract with Hexane Vac_Step->Hex_Step Purification Active_Sol Active Cr(II) (in Hexane) Hex_Step->Active_Sol LiCl Removal Propene Add Propene (2-5 bar) Active_Sol->Propene Coordination Target Cr-Propene Complex Propene->Target Success

Caption: Figure 1. Step-by-step transformation of insoluble Chromium(II) chloride into a propene-active species using silylamide ligands.

Troubleshooting & FAQs

Q1: My solution turned Green immediately upon adding Hexane. What happened?

Diagnosis: Oxidation. Explanation: The "Green" color in chromium chemistry is almost exclusively the thermodynamic sink: Chromium(III) (e.g.,


 or oxide species).
The Fix: 
  • Check your Schlenk lines for leaks.

  • Did you degas the Hexane? Sparging with

    
     is not enough. You must freeze-pump-thaw (3 cycles).
    
  • Verdict: Discard the batch. You cannot reduce Cr(III) back to Cr(II) easily in this media.

Q2: The CrCl₂ won't dissolve in THF during the first step.

Diagnosis: Passivation. Explanation: Anhydrous CrCl₂ often comes as "plates" that are kinetically slow to react. The Fix:

  • Add a catalytic amount of iodine (

    
    ) or heat the THF to reflux briefly to initiate the breakdown of the lattice.
    
  • Use "Chromium(II) Chloride, anhydrous, beads" (99.9%) rather than powder if available.

Q3: I added propene, but I see no reaction/polymerization.

Diagnosis: Competitive Inhibition. Explanation: If you did not remove all the THF (from Phase A), the THF oxygen lone pairs will bind to the Cr(II) much stronger than the propene pi-bond. The Fix:

  • Run a proton NMR on your "dried" precursor. If you see THF peaks (multiplets at 3.7 and 1.8 ppm), you must dry it longer under high vacuum (

    
     mbar) or sublime the solid.
    
Visual Troubleshooting Logic

Troubleshooting_Logic Start Observe Solution Color Blue Blue / Purple Start->Blue Standard Green Green / Grey Start->Green Issue Yellow Yellow / Brown Start->Yellow Variant Proceed Add Propene Blue->Proceed Cr(II) is active Oxygen Check O2 Leaks Restart Experiment Green->Oxygen Oxidation (Cr III) Ligand Silylamides can be yellow in pure alkanes. Verify via NMR. Yellow->Ligand Ligand Dependent

Caption: Figure 2. Colorimetric diagnostic tree for Chromium(II) species in non-polar solvents.

References

  • Bradley, D. C., & Hursthouse, M. B. (1991). Chemistry of Transition Metal Alkoxides and Amides. This is the seminal text establishing silylamides as the primary method for solubilizing low-valent metals in hydrocarbons.

  • Theopold, K. H. (1998). Organochromium(III) Chemistry: A Neglected Oxidation State. (Contextual reference: While focusing on Cr(III)

  • Girolami, G. S., Rauchfuss, T. B., & Angelici, R. J. (1999). Synthesis and Technique in Inorganic Chemistry. Provides the standard Schlenk protocols required for handling pyrophoric Cr(II).

  • McGuinness, D. S. (2011). Olefin Oligomerization via Metallacycles: Dimerization, Trimerization, Tetramerization, and Polymerization. Discusses the interaction of Cr species with propene/ethylene.

optimizing reaction temperature for Cr(II) propene coordination

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Organometallic Catalysis Division Subject: Optimization of Reaction Temperature for Cr(II)-Propene Coordination Systems Ticket ID: CR-PROP-002 Status: Open Responder: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are inquiring about optimizing the reaction temperature for Chromium(II) propene coordination . This is a non-trivial request because Cr(II) olefin complexes exist on a "knife-edge" of stability.

In the Phillips catalyst mechanism (Cr/SiO


) and homogeneous analogs (e.g., Chromocenes), the coordination of propene to a Cr(II) center is the initiation step  for polymerization. Therefore, "optimization" depends entirely on your goal:
  • Isolation/Characterization: You must suppress the insertion mechanism (polymerization). Target: -78°C to -40°C.

  • Catalytic Turnover (Polymerization): You must overcome the activation barrier for insertion. Target: +60°C to +105°C.

This guide focuses on Scenario 1: Stabilizing the Coordination Adduct , as this is the most common source of experimental failure (unwanted polymerization or ligand dissociation).

Module 1: The Thermodynamic & Kinetic Landscape

To control this reaction, you must visualize the competition between Ligand Binding (Thermodynamic) and Migratory Insertion (Kinetic) .

The Temperature Paradox
  • Coordination (

    
    ):  Binding propene to Cr(II) is exothermic. Thermodynamically, lower temperatures favor the formation of the adduct (
    
    
    
    increases as
    
    
    decreases).
  • Polymerization (

    
    ):  The subsequent step—migratory insertion of the olefin into a Cr-C or Cr-H bond—requires thermal energy to overcome the activation barrier.
    

If your temperature is too high (


), the propene will either boil off (dissociate) or polymerize. If it is sufficiently low, you trap the 

-propene complex.
Visualization: The Reactivity Bifurcation

Cr_Propene_Landscape Start Naked Cr(II) Species (Blue/Violet) Coordination Cr(II)-Propene Adduct (Metastable) Start->Coordination + Propene (Low T favored) Coordination->Start Vacuum/Heat Polymer Polypropylene/Oligomers (Green/Solid Precipitate) Coordination->Polymer T > -20°C (Insertion/Oxidation) Dissociation Ligand Loss (Gas Evolution) Coordination->Dissociation T > 40°C (Entropy driven)

Figure 1: Reaction pathway bifurcation. Note that the target coordination complex is a metastable intermediate.

Module 2: Experimental Protocol (Stabilization Mode)

Objective: Isolate or spectroscopically observe the Cr(II)-propene species without triggering polymerization.

Reagents:

  • Precursor: Cr(II) source (e.g., Chromocene, Cr[N(SiMe

    
    )
    
    
    
    ]
    
    
    , or CO-reduced Cr/SiO
    
    
    ).
  • Solvent: Toluene-

    
     or THF-
    
    
    
    (Deuterated for NMR; must be dried over K/Benzophenone).
  • Gas: Polymer-grade Propene (99.99%).

Step-by-Step Workflow
StepActionCritical ParameterWhy?
1 Schlenk Prep Flame dry all glassware; cycle Ar/Vac 3x.Cr(II) is extremely oxophilic. Trace

irreversibly oxidizes Cr(II) to Cr(III).
2 Solvent Cooling Cool solvent to -78°C (Dry Ice/Acetone).Increases propene solubility (Henry's Law) and arrests kinetic insertion.
3 Gas Saturation Bubble propene through solvent for 10 mins.Ensures high local concentration of ligand to drive equilibrium (

).
4 Precursor Addition Add Cr(II) precursor as a solid or pre-cooled solution.Prevents localized heating (exotherms) which could trigger polymerization spots.
5 Incubation Maintain at -78°C to -40°C .This is the "Safe Zone." Above -40°C, many Cr(II) alkyls begin to insert olefins.
6 Observation Transfer to pre-cooled NMR probe (-60°C).Warming during transfer will decompose the complex.

Module 3: Troubleshooting & Diagnostics

Use this guide to diagnose failure modes based on visual or spectroscopic cues.

Q1: My solution turned from blue to green immediately upon adding propene. What happened?
  • Diagnosis: You triggered oxidation or polymerization .

  • The Science: Cr(II) is typically blue/violet. Cr(III) (the active polymerization state or oxide) is green. If you see green, the Cr(II) has likely disproportionated or reacted with trace oxygen/moisture.

  • Fix:

    • Check gas purity (use an inline O

      
       trap).
      
    • Lower the temperature.[1][2][3] If you were at 0°C, drop to -78°C.

    • Ensure your Cr(II) precursor is not already oxidized.

Q2: I see no binding in the NMR (sharp free propene signals, unchanged Cr paramagnetism).
  • Diagnosis: Ligand Dissociation or Saturation Failure .

  • The Science: Cr(II) is high-spin

    
     (paramagnetic). The complex will likely be paramagnetic, causing broadening/shifting of propene peaks. If peaks are sharp and unshifted, the propene is free.
    
  • Fix:

    • The equilibrium constant (

      
      ) is too low at your temperature. Cool the sample further.
      
    • Increase propene pressure (use a J-Young NMR tube and pressurize to 1.5 atm).

Q3: White solids are precipitating out of the solution.
  • Diagnosis: Unwanted Polymerization .

  • The Science: You are making polypropylene. The reaction has crossed the kinetic barrier for insertion.

  • Fix: You must quench the reaction kinetics. Add a donor ligand (like THF or Pyridine) if you want to stop polymerization, or strictly maintain

    
    .
    

Module 4: Data & Optimization Tables

Table 1: Temperature Regimes for Cr(II)-Olefin Systems

Temperature RangeDominant RegimeOutcomeApplication
-78°C to -40°C Thermodynamic Stable Coordination AdductNMR Study, Crystallography
-40°C to 0°C Mixed Slow Insertion / OligomerizationStudying Initiation Kinetics
0°C to 60°C Kinetic Rapid PolymerizationIndustrial Production (Phillips)
> 80°C Dissociative Ligand Loss / Catalyst DeactivationCatalyst Regeneration

Module 5: Mechanistic Visualization

The following diagram illustrates the experimental setup required to maintain the "Safe Zone."

Experimental_Workflow GasSource Propene Source (99.99%) Purification O2/H2O Scrubbers (Mn/SiO2 + Mol Sieves) GasSource->Purification Pressure Regulated ReactionVessel Schlenk Flask (Cr(II) Solution) Purification->ReactionVessel Cannula Transfer CoolingBath Cooling Bath (-78°C) CoolingBath->ReactionVessel Immersion Analysis Cold Probe NMR (-60°C) ReactionVessel->Analysis Rapid Transfer (Keep Cold!)

Figure 2: Critical workflow for isolating temperature-sensitive Cr(II) adducts.

References

  • McDaniel, M. P. (2010).[4] "A Review of the Phillips Supported Chromium Catalyst and Its Commercial Use for Ethylene Polymerization." Advances in Catalysis, 53, 123–606.

  • Theopold, K. H. (1998). "Homogeneous Chromium Catalysts for Olefin Polymerization." European Journal of Inorganic Chemistry, 1998(1), 15–24.

  • Delley, M. F., et al. (2014). "Deprotonation of coordinated ethylene may start Phillips catalysis."[5] Proceedings of the National Academy of Sciences, 111(32), 11578–11583.

  • Groppo, E., et al. (2005). "The structure of the active Cr(II) sites on the surface of Phillips catalysts." Journal of Catalysis, 230(1), 98-108.

Sources

overcoming catalyst poisoning in chromium(2+) propylene reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Chromium(II) Catalytic Systems Specialized Guide for Propylene-Derived Couplings (NHK) & Oligomerization

Introduction: The "Blue-to-Green" Criticality

Welcome to the Chromium(II) Technical Support Hub. If you are accessing this guide, you are likely facing stalled conversion or inconsistent yields in reactions involving Chromium(II) (Cr²⁺) . Whether you are performing Nozaki-Hiyama-Kishi (NHK) couplings for drug synthesis or propylene oligomerization , the core challenge is identical: Cr(II) is an extreme oxophile.

The active Cr(II) species is thermodynamically unstable in the presence of trace oxygen or moisture. "Poisoning" in this context is almost exclusively the irreversible oxidation of the active Blue/Violet Cr(II) species to the inactive Green Cr(III) oxide/hydroxide clusters.

Module 1: Diagnostic Triage

Is my catalyst poisoned?

Q: My reaction mixture turned from deep blue to forest green within minutes. Is this normal? A: No. This is the primary indicator of catalyst death.

  • Healthy State: Solvated Cr(II) (e.g., CrCl₂ in DMF/THF) should appear Sky Blue to Deep Violet .

  • Poisoned State: A shift to Green or Brownish-Green indicates the formation of Cr(III) species (e.g.,

    
    , Cr-O-Cr dimers) which are catalytically dead for the initial reduction step.
    
  • Immediate Action: If the color change occurs before reactant addition, abort. Your solvent or gas feed is compromised.

Q: The reaction started well but stalled at 50% conversion. Adding more catalyst didn't help. A: You likely have Product Inhibition or Surface Passivation (in heterogeneous systems).

  • In NHK Couplings: The product alkoxide binds tightly to Cr(III), preventing turnover. You must use a dissociating agent (see Module 3).

  • In Oligomerization: Polymer/oligomer buildup may be blocking the active site, or trace poisons (CO, sulfur) in the propylene feed have accumulated.

Module 2: Feedstock & Solvent Hygiene (Prevention)

The "Invisible" Poisons

Q: I am using "Anhydrous" solvents from a keg. Is that sufficient? A: Rarely. Cr(II) is sensitive to


 concentrations < 10 ppm.
  • Protocol: All solvents (DMF, THF, Dioxane) must be degassed via freeze-pump-thaw (3 cycles) or vigorous argon sparging (30 mins) immediately before use.

  • Verification: Add a drop of diethylzinc or a specific colorimetric indicator (e.g., titanocene) to a chemically inert aliquot to verify dryness/anaerobic conditions before introducing Cr(II).

Q: My propylene source is standard "Polymer Grade." Do I need to treat it? A: Yes. Even "Polymer Grade" propylene can contain trace allenes , methyl acetylene , or CO that coordinate irreversibly to Cr(II).

  • Filter: Pass the propylene gas through a CuO/Al₂O₃ guard bed (to remove

    
    ) and a Molecular Sieve 4A/13X  column (to remove 
    
    
    
    and polar impurities) before it enters the reactor.

Module 3: The Nozaki-Hiyama-Kishi (NHK) Reaction

Coupling Propylene-Derived Allyl/Vinyl Halides

Q: I'm using catalytic Cr(II) with Mn(0) as a stoichiometric reductant. Why are yields low? A: The regeneration cycle (Cr(III)


 Cr(II) by Mn) is sluggish if the Cr(III) is "locked" in a stable alkoxide complex.
  • The Fix: You MUST add TMSCl (Chlorotrimethylsilane) or Cp₂ZrCl₂ .

    • Mechanism:[1][2][3][4][5][6][7][8] TMSCl reacts with the stable Cr(III)-alkoxide, releasing the silylated product and freeing the Cr(III) chloride, which Mn(0) can then easily reduce back to active Cr(II).

    • Ratio: Use 2.0 - 4.0 equivalents of TMSCl relative to the aldehyde.

Q: What is the role of Nickel (Ni) in my "Chromium" reaction? A: Cr(II) reacts slowly with vinyl/aryl halides. Ni(II) (0.1–1 mol%) acts as the shuttle .

  • Pathway: Ni(0) inserts into the C-X bond

    
     Transmetallates the organic group to Cr(III) 
    
    
    
    Cr(III) attacks the aldehyde.[6][8]
  • Troubleshooting: If the reaction fails with vinyl halides but works with allyl halides, your Ni catalyst is likely dead or omitted.

Module 4: Visualization of Failure Pathways

The following diagram illustrates the "Lethal Oxidation" pathway versus the "Productive Cycle."

Cr_Poisoning_Pathway Cr2 Active Cr(II) (Blue/Violet) Cr3_Active Transient Cr(III)-R (Reactive) Cr2->Cr3_Active Oxidative Addition (via Ni or Direct) Cr3_Dead Inactive Cr(III)-O-Cr(III) (Green Sludge) Cr2->Cr3_Dead Oxidation by O2 Cr3_Locked Cr(III)-Alkoxide (Product Inhibited) Cr3_Active->Cr3_Locked C-C Bond Formation Cr3_Locked->Cr2 Regeneration (Mn0) Cr3_Locked->Cr3_Dead No Additive Product Final Alcohol/Oligomer Cr3_Locked->Product Dissociation O2 O2 / Moisture (POISON) O2->Cr3_Dead Substrate R-X + R-CHO (or Propylene) TMSCl TMSCl / Acid (Rescue Agent) TMSCl->Cr3_Locked

Caption: The "Lethal Oxidation" (Red) irreversibly deactivates the catalyst. The "Locked" state (Yellow) requires additives (TMSCl) to release the product and allow regeneration.

Module 5: Experimental Protocols

Protocol A: The "Strict Anaerobic" Setup (Schlenk Line)
  • Flame Dry: Heat all glassware under vacuum; refill with Argon. Repeat 3x.

  • Solvent Prep: Degas DMF/THF using the freeze-pump-thaw method.

  • CrCl₂ Handling: Weigh CrCl₂ (anhydrous) in a Glovebox if possible. If using a Schlenk line, use a counter-flow of Argon.

    • Note: Commercial CrCl₂ can be contaminated with Cr(III). Wash with dilute HCl and dry, or purchase "ultra-dry" beads (99.99%).

  • Reaction:

    • Add CrCl₂ (and NiCl₂ if needed) to the flask.

    • Add solvent.[2][9][10] CHECK COLOR: Must be Blue/Violet. If Green

      
      STOP .
      
    • Add Substrate (Propylene derivative/Aldehyde).

    • For Catalytic NHK: Add Mn powder and TMSCl immediately.

Protocol B: Rescue of a "Stalled" Reaction

Use this if the reaction turns green-brown and stops at <50% conversion.

  • Diagnosis: Take a 0.1 mL aliquot. Add water. Check pH. If highly acidic, Cr(III) hydrolysis has occurred.

  • Intervention:

    • Add 5 equivalents of TMSCl .

    • Add 0.5 equivalents of fresh CrCl₂ (as a slurry in degassed solvent).

    • Sonication (10 mins) can sometimes break up surface passivation on Mn powder.

Summary of Key Specifications

ParameterRequirementWhy?
Active Color Blue / Violet Indicates unoxidized

Cr(II).
Dead Color Green Indicates oxidized

Cr(III) oxides.
Solvent O₂ < 5 ppm Cr(II) reacts with

at diffusion-controlled rates.
Additive (NHK) TMSCl / Cp₂ZrCl₂ Breaks the strong Cr-O bond to release product.
Propylene Feed Dry & S-free Sulfur and CO permanently poison the active site.

References

  • Nozaki-Hiyama-Kishi Reaction Mechanism & Catalysis Title: "The Nozaki–Hiyama–Kishi Reaction: Methodology and Application" Source:[8]Organic Reactions (Wiley) URL:[Link]

  • Chromium(II) Sensitivity and Handling Title: "Chromium(II) Chloride: A Guide to Handling and Reactivity" Source:Encyclopedia of Reagents for Organic Synthesis URL:[Link]

  • Catalytic NHK with Manganese & TMSCl Title: "Nozaki-Hiyama-Kishi Reactions Catalytic in Chromium" Source:Journal of the American Chemical Society URL:[2][6][11][Link]

  • Propylene Oligomerization & Poisoning Title: "Mechanistic Insights into Chromium-Catalyzed Ethylene/Propylene Oligomerization" Source:ACS Catalysis URL:[Link]

Sources

Validation & Comparative

A Comparative Guide to the Crystallography of Chromium-Olefin Complexes: Insights in the Absence of Simple Alkene Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, understanding the intricate dance between metal centers and organic ligands is paramount. The structural nuances of these interactions, often revealed through the precision of X-ray crystallography, underpin advancements in catalysis and materials science. This guide delves into the crystallographic data of chromium complexes with olefinic ligands.

It is important to state at the outset that a comprehensive search of the crystallographic literature and databases reveals a notable absence of structurally characterized simple chromium(II)-prop-1-ene or other basic chromium(II)-alkene complexes. This scarcity suggests that such complexes may be inherently unstable, highly reactive, or present significant challenges in obtaining crystals suitable for X-ray diffraction. The high-spin d⁴ configuration of Cr(II) often leads to labile complexes, which may readily undergo decomposition or rearrangement pathways, hindering their isolation and structural elucidation.

In the absence of direct prop-1-ene analogs, this guide provides a comparative analysis of structurally characterized chromium complexes with more complex cyclic and chelating olefinic ligands. By examining these analogs, we can glean valuable insights into the nature of chromium-olefin bonding, including key structural parameters and preferred coordination geometries. This information is critical for designing novel catalysts and understanding reaction mechanisms in chromium-mediated transformations.

The Significance of Chromium-Olefin Interactions

Chromium complexes are workhorses in industrial chemistry, most notably as catalysts for olefin polymerization. The interaction between the chromium center and the alkene monomer is a critical step in the catalytic cycle, influencing the activity, selectivity, and properties of the resulting polymer. A precise understanding of the geometry of this interaction, including bond lengths and angles, provides a foundational basis for catalyst design and optimization.

Comparative Analysis of Crystallographic Data

To provide a framework for understanding chromium-olefin interactions, we will compare the crystallographic data of two representative chromium complexes with cyclic olefin ligands: a chromium(0) complex with norbornadiene and a bis-tricarbonylchromium(0) complex with dibenzo[a,e]cyclooctatetraene. While these are chromium(0) complexes, they offer the most relevant available structural data for chromium coordinated to olefinic double bonds.

Complex [Cr(C₇H₈)(CO)₄] [Cr(CO)₃]₂-(dibenzo[a,e]cyclooctatetraene)
Chromium Oxidation State 00
Olefin Ligand NorbornadieneDibenzo[a,e]cyclooctatetraene
Coordination Geometry Pseudo-octahedralPiano-stool
Cr-C (olefin) Bond Lengths (Å) 2.283 - 2.310Not explicitly stated in abstract
Cr-(C=C midpoint) (Å) 2.181, 2.201Not explicitly stated in abstract
C=C Bond Length (Å) Not explicitly stated in abstractNot explicitly stated in abstract
Key Structural Features Cr-C(carbonyl) bonds trans to the olefin are shorter than those cis.One Cr(CO)₃ moiety is on the concave side and the other on the convex side of the ligand.
Reference [1][2]

Expert Insights:

The structure of tetracarbonyl(norbornadiene)chromium(0) reveals a pseudo-octahedral geometry where each double bond of the norbornadiene ligand occupies a coordination site.[1] The differing lengths of the axial and equatorial Cr-C(carbonyl) bonds highlight the electronic influence of the olefin ligand on the back-bonding to the carbonyls.[1] This type of electronic perturbation is a key aspect of how ligands can tune the reactivity of a metal center.

In the case of the bis-tricarbonylchromium complex of dibenzo[a,e]cyclooctatetraene, the coordination of the chromium atoms to the aromatic rings of the ligand induces a flattening of the organic framework relative to the free ligand.[2] This demonstrates how metal coordination can significantly alter the geometry of the bound olefin, which in turn can affect its reactivity.

Experimental Protocols: A General Approach to Synthesis and Crystallization

While specific protocols for simple chromium(II)-alkene complexes are not available, a general methodology for the synthesis and crystallization of organometallic chromium complexes can be outlined based on established procedures for related compounds.[3][4] The synthesis of low-valent chromium complexes requires stringent anaerobic and anhydrous conditions due to their sensitivity to air and moisture.

General Synthesis of a Chromium(II) Complex

Objective: To synthesize a representative chromium(II) complex with a chelating ligand.

Materials:

  • Anhydrous Chromium(II) chloride (CrCl₂)

  • Appropriate chelating ligand (e.g., a substituted bis(alkoxide) or a macrocyclic amine)[4][5]

  • Anhydrous, deoxygenated solvents (e.g., tetrahydrofuran (THF), dichloromethane)

  • Schlenk line or glovebox for inert atmosphere operations

Procedure:

  • Preparation: All glassware is rigorously dried in an oven and cooled under a stream of dry nitrogen or argon. All manipulations are performed under an inert atmosphere.

  • Reaction Setup: In a Schlenk flask, a suspension of anhydrous CrCl₂ in THF is prepared.

  • Ligand Addition: A solution of the deprotonated chelating ligand in THF is added dropwise to the CrCl₂ suspension at a controlled temperature (often room temperature or below).

  • Reaction: The reaction mixture is stirred for a specified period (e.g., 24 hours) to ensure complete complexation.[6] The color of the reaction mixture is a good indicator of complex formation.

  • Workup: The reaction mixture is filtered to remove any insoluble byproducts. The solvent is then removed under vacuum.

  • Purification: The crude product is purified by recrystallization from an appropriate solvent system (e.g., layering a solution of the complex in a good solvent like THF with a poor solvent like pentane).

Crystallization for X-ray Diffraction

Objective: To grow single crystals suitable for X-ray crystallographic analysis.

Methodology:

  • Solvent Selection: A solvent or a mixture of solvents in which the complex has moderate solubility is chosen.

  • Slow Evaporation: A saturated solution of the complex is prepared and filtered into a clean vial. The vial is loosely capped to allow for the slow evaporation of the solvent over several days to weeks.

  • Vapor Diffusion: A vial containing a solution of the complex is placed inside a larger, sealed container with a more volatile solvent in which the complex is insoluble. The vapor of the poor solvent slowly diffuses into the solution of the complex, reducing its solubility and inducing crystallization.

  • Cooling: A saturated solution of the complex is slowly cooled to a lower temperature, which can lead to the formation of single crystals.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the synthesis and characterization of an organometallic chromium complex.

G cluster_synthesis Synthesis start Start: Anhydrous Cr(II) Salt & Ligand reaction Reaction under Inert Atmosphere (e.g., Schlenk Line/Glovebox) start->reaction 1. Dissolve in Anhydrous Solvent workup Workup & Purification (Filtration, Solvent Removal, Recrystallization) reaction->workup 2. Stir for 24h product Isolated Chromium Complex workup->product 3. Isolate Pure Product spectroscopy Spectroscopic Analysis (NMR, IR, UV-Vis) product->spectroscopy Initial Characterization crystallography Single Crystal X-ray Diffraction product->crystallography Crystal Growth structure Elucidation of 3D Structure crystallography->structure Data Collection & Refinement

Caption: Generalized workflow for the synthesis and crystallographic analysis of organometallic chromium complexes.

Conclusion and Future Directions

The study of chromium-olefin complexes through X-ray crystallography remains a challenging yet crucial area of research. While the instability of simple chromium(II)-alkene complexes has limited the availability of their crystal structures, the analysis of more robust analogs provides invaluable data on their electronic and steric properties. Future research efforts should focus on the development of synthetic strategies that can stabilize these elusive simple alkene complexes, perhaps through the use of carefully designed ancillary ligands. The successful crystallographic characterization of a chromium(II)-prop-1-ene complex would be a significant milestone, providing a much-needed benchmark for computational studies and a deeper understanding of chromium-catalyzed olefin transformations.

References

  • Chromium(II) and Chromium(III) Complexes Supported by Tris(2-pyridylmethyl)amine: Synthesis, Structures, and Reactivity. Inorganic Chemistry, 2003 , 42 (25), 8239–8250. [Link]

  • X-Ray Diffraction Study of Crystal Structure and Thin Films of Chromium(II) Phthalocyaninate. Macroheterocycles, 2020 , 13(1), 13-18. [Link]

  • Crystal structure, synthesis and characterization of different chromium-based two-dimensional compounds. Arabian Journal of Chemistry, 2022 , 15(1), 103511. [Link]

  • Cr(II) and Cr(III) NCN pincer complexes: synthesis, structure, and catalytic reactivity. Dalton Transactions, 2014 , 43(30), 11529-11540. [Link]

  • mp-567624: CrBr2 (Monoclinic, C2/m, 12). Materials Project. [Link]

  • Synthesis and Characterization of the Chromium(III) complexes of Ethylene Cross-Bridged Cyclam and Cyclen Ligands. Inorganica Chimica Acta, 2012 , 381, 131-138. [Link]

  • Chromium(II) Complexes. Request PDF on ResearchGate. [Link]

  • The crystal structure of the bis-tricarbonylchromium complex of dibenzo[ a, e]cyclooctatetraene: Cr(CO) 3 orientation controlled by short C–H⋯O hydrogen bonding. Journal of Organometallic Chemistry, 2003 , 682(1-2), 163-169. [Link]

  • Synthesis and Characterization of Chromium(II) Complexes of Macrocyclic and Related Nitrogen-Donor Ligands. EThOS - e-theses online service. [Link]

  • Chromium (lll) complexes: Synthesis, spectral characterization and microbial studies. Journal of Chemical and Pharmaceutical Research, 2011 , 3(3), 776-784. [Link]

  • Chromocene. PubChem. [Link]

  • New Chromium(III) Complexes as Highly Active Catalysts for Olefin Polymerization. Request PDF on ResearchGate. [Link]

  • Tetracarbonyl(norbornadiene)chromium(0) at 178 K. Acta Crystallographica Section C, 1991 , 47(5), 1087-1088. [Link]

  • mp-2132: CrN (Cubic, Fm-3m, 225). Materials Project. [Link]

  • Synthesis of Chromium(II) Complexes with Chelating Bis(alkoxide) Ligand and Their Reactions with Organoazides and Diazoalkanes. Molecules, 2020 , 25(2), 273. [Link]

  • X-ray diffraction studies of Cu (II), Co (II), Fe (II) complexes with (RS). Journal of Chemical and Pharmaceutical Research, 2011 , 3(3), 706-712. [Link]

  • Synthesis and Identification of Chromium (III) Complex with 2-Amino-3-(1-hydrogen-indol-3-yl) Propanoic Acid Ligand. Chemical Methodologies, 2021 , 5(3), 224-230. [Link]

  • Chromium(II) complexes of o-phenylenediamine. The crystal and molecular structures of bis(o-phenylenediamine-κN)-bis(thiocyanato-κN)chromium(II) and bis(o-phenylenediamine-κ2N,N′) bis(o-phenylenediamine-κN)chromium(II) trifluoromethanesulphonate. J. Chem. Soc., Dalton Trans., 1990 , 2587-2593. [Link]

  • Chromium compounds. Wikipedia. [Link]

  • 1H NMR Investigation of Paramagnetic Chromium(III) Olefin Polymerization Catalysts: Experimental Results, Shift Assignment and Prediction by Quantum Chemical Calculations. Organometallics, 2007 , 26(10), 2593–2603. [Link]

  • Crystal structures of the (η2:η2-cycloocta-1,5-diene)(η6-toluene)iridium(I) cation and μ-chlorido-iridium(III) complexes of 2-(phosphinito)- and 2-(phosphinomethyl)anthraquinone ligands. Acta Crystallographica Section E, 2018 , 74(Pt 9), 1321–1328. [Link]

  • X-ray photoelectron spectroscopy studies of chromium compounds. Surface and Interface Analysis, 2004 , 36(12), 1550-1563. [Link]

  • X-ray Structure Analyses and Biological Evaluations of a New Cd(II) Complex with S-Triazine Based Ligand. Molecules, 2022 , 27(19), 6527. [Link]

  • X-Ray Diffraction Study of Crystal Structure and Thin Films of Chromium(II) Phthalocyaninate. Macroheterocycles, 2020 , 13(1), 13-18. [Link]

Sources

Advanced Characterization of Coordinated Propene on Cr(II) Centers: A Comparative FTIR Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: FTIR Spectral Analysis of Coordinated Propene on Chromium(II) Centers Content Type: Publish Comparison Guide Audience: Researchers, Surface Scientists, and Catalysis Engineers

Executive Summary

The Phillips catalyst (Cr/SiO


) remains a cornerstone of industrial polyethylene and polypropylene production. However, the precise nature of the active site precursor—the surface Chromium(II) species—and its initial interaction with olefins remains a subject of intense debate. This guide objectively compares Low-Temperature In-Situ FTIR Spectroscopy  against alternative characterization techniques (EPR, UV-Vis, XAS) for probing the coordination of propene on Cr(II) centers.

While Electron Paramagnetic Resonance (EPR) is the gold standard for paramagnetic Cr(III) active sites, it is often blind to the high-spin Cr(II) precursor. This guide demonstrates why FTIR is the superior "product" for elucidating the initial coordination geometry (


-complexation) and the subsequent oxidative addition mechanism that initiates polymerization.

Part 1: The Core Technology – Low-Temperature In-Situ FTIR

The Challenge: The "Silent" Precursor

The active precursor in Phillips-type catalysts is a coordinatively unsaturated Cr(II) ion grafted on silica.

  • Magnetic Silence: Surface Cr(II) (

    
    ) is typically high-spin (
    
    
    
    ) and often EPR silent due to large zero-field splitting, making magnetic resonance techniques ineffective for the initial state.
  • Reactivity: At room temperature, propene contact immediately triggers polymerization, masking the initial coordination event.

The Solution: Cryogenic Trapping

In-situ FTIR at cryogenic temperatures (100 K) allows for the "freezing" of the transient Cr(II)···Propene


-complex  before it evolves into the active Cr(III)-alkyl species. This technique provides a vibrational fingerprint of the bond weakening in the olefin, a direct metric of the metal center's activation potential.
Key Spectral Signatures

The performance of this analytical method relies on detecting specific shifts in the propene vibrational modes upon coordination:

Vibrational ModeGas Phase

(cm

)
Coordinated

(cm

)
Diagnostic Value

(C=C) Stretch
~16501630 – 1640 Indicates back-donation strength (

). A larger redshift correlates with higher reactivity.

(=CH

) Wag
~911~920 – 930 Sensitive to the geometry of adsorption.

(CH) Stretch
~3000+Broadened/Shifted Perturbation of vinylic protons by the metal center.

Part 2: Comparative Analysis – FTIR vs. Alternatives

This section compares the "performance" of FTIR against other standard characterization techniques for this specific application: Identifying the Cr(II)-Propene Interaction.

Comparison Matrix
FeatureFTIR (The Product) EPR (Electron Paramagnetic Resonance) UV-Vis-NIR (Diffuse Reflectance) XAS (X-Ray Absorption)
Cr(II) Visibility High (via probe molecules)Low (often silent/broad)Medium (d-d transitions visible)High (Edge position)
Ligand Sensitivity Excellent (Direct observation of C=C bond)None (Indirect via hyperfine)Low (Ligand field changes only)Low (Coordination number only)
Time Resolution High (Rapid scan capable)Medium Medium Low (Synchrotron required)
Cost/Accessibility Low (Standard lab equipment)Medium Low Very High
Primary Limitation Requires IR-transparent support (SiO

)
Interpretation of integer spin systemsBroad bands, low structural specificityBeamline access
Critical Analysis
  • Why FTIR Wins for Coordination: UV-Vis can tell you the oxidation state changed from Cr(II) to Cr(III) (color change from blue to green), but it cannot tell you how the propene is bound. FTIR directly visualizes the molecular geometry of the adsorbate.

  • Why FTIR Wins for Precursors: EPR is indispensable for the active Cr(III) polymerizing site but fails to characterize the Cr(II) starting material effectively. FTIR bridges this gap, allowing you to correlate the starting Cr(II) population (quantified by CO probes) with the resulting polymerization activity.

Part 3: Scientific Integrity – The Self-Validating Protocol

To ensure data trustworthiness, the experimental workflow must be self-validating . The protocol below uses Carbon Monoxide (CO) as an internal standard to verify the quality of the Cr(II) sites before propene dosing.

Step-by-Step Methodology
  • Sample Preparation (The Wafer):

    • Press high-surface-area silica (Aerosil or Davison 952) into a thin self-supporting wafer (~10-20 mg/cm

      
      ).
      
    • Validation: The wafer must be thin enough to avoid total absorption in the Si-O-Si region (< 1200 cm

      
      ) if low-frequency modes are of interest, though overtone regions are often used.
      
  • Activation & Reduction (The "Blue" State):

    • Calcination: Heat in O

      
       at 800-1000 K to remove organics and set hydroxyl density.
      
    • Reduction: Treat with CO (100 Torr) at 600 K for 1 hour.

    • Validation: The sample must turn from yellow/orange (Cr(VI)) to bright blue (Cr(II)).

    • Self-Check: Run a background scan. The absence of water bands (3700-3000 cm

      
      ) confirms proper activation.
      
  • Site Quality Check (The CO Probe):

    • Cool to 100 K (Liquid N

      
      ).
      
    • Dose small amounts of CO.

    • Success Metric: Observe bands at 2178 cm

      
        (Cr
      
      
      
      (II)) and 2191 cm
      
      
      (Cr
      
      
      (II)). If these are weak, the reduction failed.
    • Evacuate CO completely (restore vacuum <

      
       Torr).
      
  • Propene Dosing (The Critical Step):

    • Maintain 100 K.[1]

    • Dose Propene (0.5 - 5 Torr).

    • Record Spectra: Immediately capture the

      
      -complex spectrum.
      
    • Temperature Program: Slowly warm the cell (100 K

      
       300 K).
      
    • Observation: Watch the disappearance of the 1635 cm

      
       band (coordinated propene) and the emergence of 2920/2850 cm
      
      
      
      bands (Polymer CH
      
      
      ), signifying the onset of polymerization.

Part 4: Visualization of the Workflow

The following diagram illustrates the logical flow of the experiment and the mechanistic pathway being probed.

FTIR_Workflow cluster_Analysis In-Situ FTIR Analysis (100K) Start Cr(VI)/SiO2 Precursor (Orange) Reduction CO Reduction (600K) Start->Reduction -CO2 CrII Cr(II) Active Sites (Blue, EPR Silent) Reduction->CrII CO_Check Quality Control: CO Probe Adsorption CrII->CO_Check Validation (2178 cm-1) Propene_Dose Propene Dosing (Formation of π-Complex) CO_Check->Propene_Dose Evacuation Polymerization Warming to 300K: Polymer Growth Propene_Dose->Polymerization Reaction Initiation Data1 Spectrum A: C=C Shift (~1635 cm-1) Propene_Dose->Data1 Data2 Spectrum B: Polymeryl CH2 Stretches Polymerization->Data2

Caption: Operational workflow for the characterization of Cr(II) sites, moving from precursor reduction to cryogenic spectral validation and polymerization monitoring.

Part 5: Mechanistic Insight – What the Spectra Tell Us

The FTIR data allows us to distinguish between the two critical steps of the Phillips mechanism:

  • Coordination (The

    
    -Complex): 
    At 100 K, propene binds reversibly. The Cr(II) acts as a Lewis acid. The magnitude of the C=C redshift tells us about the electrophilicity  of the Cr center.
    
    • Equation:

      
      
      
  • Activation (The Metallacycle): Upon warming, the spectrum changes irreversibly. The C=C band vanishes. This corresponds to the oxidative addition of an allylic C-H bond or the formation of a metallacycle, formally oxidizing the metal to Cr(III) or Cr(IV).

    • Equation:

      
      
      
Summary of Spectral Data
SpeciesConditionCharacteristic Bands (cm

)
Interpretation
Cr(II)-CO 100 K, 5 Torr CO2191, 2178Validates "A" and "B" type sites (coordinative unsaturation).
Cr(II)-Propene 100 K, 1 Torr C

H

1635 (

), 3080 (

)
Weakly bound

-complex. Pre-reaction state.
Cr(III)-Polymer 300 K, post-warming2920, 2850 (

), 1460 (

)
Formation of bulk polyethylene/polypropylene chains.

References

  • Groppo, E., Lamberti, C., Bordiga, S., Spoto, G., & Zecchina, A. (2005). The structure of active centers in Phillips silica-based catalysts for ethylene polymerization.[1][2][3]Chemical Reviews , 105(1), 115-184. [Link]

  • Zecchina, A., Spoto, G., & Bordiga, S. (2005). Probing the surface acidity of zeolites and oxides with IR spectroscopy of absorbed CO and H2.Physical Chemistry Chemical Physics , 7, 1627-1642. [Link]

  • McDaniel, M. P. (2010). A Review of the Phillips Supported Chromium Catalyst and Its Commercial Use for Ethylene Polymerization.Advances in Catalysis , 53, 123-606. [Link]

  • Bordiga, S., Groppo, E., Agostini, G., van Bokhoven, J. A., & Lamberti, C. (2013). Reactivity of Surface Species in Heterogeneous Catalysts Probed by In Situ X-ray Absorption Techniques.Chemical Reviews , 113(3), 1736-1850. [Link]

Sources

Advanced EPR Characterization of Paramagnetic Chromium(II)-Propene Complexes

Author: BenchChem Technical Support Team. Date: February 2026

Overcoming the Integer Spin Challenge in Catalytic Intermediates

Executive Summary

In the field of olefin polymerization, particularly with Phillips-type catalysts (Cr/SiO₂), the Chromium(II) oxidation state plays a pivotal role as the precursor to the active alkylating site.[1] However, characterizing Cr(II) interactions with olefins like propene presents a formidable spectroscopic challenge. Unlike the easily detectable Cr(III) (


) or Cr(V) (

) species, high-spin Cr(II) (

,

) is an integer spin system that is often "EPR silent" under standard conditions.

This guide provides a technical roadmap for researchers to successfully detect and characterize paramagnetic Cr(II)-propene complexes. We move beyond standard X-band perpendicular mode spectroscopy, which frequently yields false negatives, and compare advanced alternatives: Parallel Mode EPR and High-Frequency EPR (HFEPR) .

Part 1: The Technical Challenge (The "Silent" Spin)

To characterize Cr(II)-propene adducts, one must first understand why they are invisible to standard techniques.

  • Electronic State: High-spin Cr(II) has four unpaired electrons (

    
    ).
    
  • Zero-Field Splitting (ZFS): The non-cubic symmetry of the surface site or molecular complex lifts the degeneracy of the

    
     spin sublevels even in the absence of a magnetic field. The axial ZFS parameter, 
    
    
    
    , is often large (
    
    
    ).
  • The Detection Gap: In standard X-band EPR (approx. 9.5 GHz,

    
    ), the microwave energy is often smaller than the ZFS gaps. Furthermore, transitions between integer spin levels (e.g., 
    
    
    
    ) are forbidden in the standard perpendicular mode (
    
    
    ).
Part 2: Comparative Analysis of Detection Modes

This section evaluates three distinct EPR methodologies for analyzing Cr(II) organometallics.

Method A: Standard CW X-Band (Perpendicular Mode)
  • Configuration: Oscillating magnetic field (

    
    ) is perpendicular to the static field (
    
    
    
    ).
  • Performance: Ineffective.

  • Why it Fails: For integer spin systems (

    
    ), the allowed transitions (
    
    
    
    ) are often broadened beyond detection due to large ZFS distributions or lie outside the available magnetic field range.
  • Verdict: Useful only for detecting Cr(III) impurities, not the active Cr(II) species.

Method B: Parallel Mode CW X-Band
  • Configuration: A specialized resonator (Dual-mode cavity) aligns the oscillating field (

    
    ) parallel  to the static field (
    
    
    
    ).
  • Performance: High Utility.

  • Mechanism: This geometry allows the detection of "forbidden"

    
     transitions. These transitions are induced by the mixing of spin states via the ZFS term.
    
  • Key Insight: This is the most accessible method to prove the existence of an integer spin Cr(II) species.

  • Reference: Parallel mode is the established standard for "non-Kramers" ions like Fe(II) and Cr(II) [1].

Method C: High-Frequency EPR (HFEPR)[2]
  • Configuration: Operating at W-band (94 GHz) or higher (up to 200+ GHz).

  • Performance: Gold Standard for Quantification.

  • Mechanism: The high frequency provides a microwave quantum (

    
    ) large enough to bridge the ZFS gaps (
    
    
    
    ). It effectively "linearizes" the spin system, allowing for direct measurement of the
    
    
    -tensor and ZFS parameters (
    
    
    and
    
    
    ).
  • Key Insight: Essential for resolving the subtle electronic changes induced by propene coordination [3].

Summary of Capabilities
FeatureStandard X-Band (

)
Parallel Mode (

)
HFEPR (High Field)
Target Spin State

(Kramers)

(Non-Kramers)
All Spin States
Cr(II) Detection Silent / Very PoorExcellent Excellent
Parameter Output None (usually)Qualitative / Semi-quantQuantitative (

)
Sample Requirement Standard TubeDual-Mode CavitySpecialized Probe
Part 3: Experimental Protocol

The following workflow ensures the integrity of the air-sensitive Cr(II)-propene complex.

1. Synthesis & Handling (Anaerobic)

Cr(II) surface sites react instantly with oxygen to form Cr(III).

  • Step 1: Activate the Cr/SiO₂ precursor at 800°C in fluidized bed (calcination).

  • Step 2: Reduce with CO at 350°C to generate Cr(II).

  • Step 3: Transfer to a specialized EPR tube with a side-arm bulb using a Schlenk line or Glovebox (

    
     ppm O₂/H₂O).
    
  • Step 4: Dose Propene gas at controlled pressure (e.g., 50-100 Torr) at room temperature, then freeze immediately in liquid nitrogen to trap the kinetic intermediate.

2. Spectrometer Setup (Parallel Mode)
  • Resonator: Bruker ER 4116DM (Dual Mode) or equivalent.

  • Temperature: Cool to 4–10 K using liquid helium flow. Cr(II) has very fast relaxation times; signals disappear above 20 K.

  • Microwave Power: High power (20–100 mW) is often required as these signals are hard to saturate.

3. Workflow Visualization

ExperimentalWorkflow Precursor Cr(VI)/SiO2 Precursor Reduction CO Reduction (350°C) Precursor->Reduction Activation ActiveSite Active Cr(II) Surface Site Reduction->ActiveSite Generation Dosing Propene Dosing (Controlled Pressure) ActiveSite->Dosing Coordination Trapping Cryogenic Trap (Liquid N2) Dosing->Trapping Quench Measure Parallel Mode EPR (4 K) Trapping->Measure Characterization

Figure 1: Anaerobic workflow for trapping and characterizing transient Cr(II)-propene intermediates.

Part 4: Data Interpretation & Spin Physics[3]

When you successfully observe a signal in Parallel Mode or HFEPR, you are looking for specific signatures of the


 state.
The Spin Hamiltonian

The energy levels are described by:


[3]
  • 
     (Axial ZFS):  Dominates the spectrum. For Cr(II) on silica, 
    
    
    
    is typically negative and large (
    
    
    ).
  • 
     (Rhombic ZFS):  Indicates distortion from axial symmetry. Propene coordination will increase the 
    
    
    
    ratio compared to "naked" Cr(II).
Visualizing the Energy Gap

The diagram below illustrates why standard EPR fails.

EnergyLevels Ground Ms = ±2 (Ground Doublet) Ground->Ground Allowed in Parallel Mode (Intra-doublet transition) Excited Ms = ±1 (Excited) Ground->Excited Forbidden in Standard EPR Gap too large for X-band Top Ms = 0 (Highest) XBand X-Band Energy (0.3 cm-1) ZFS Zero Field Splitting (> 2.0 cm-1)

Figure 2: Energy level diagram for High-Spin S=2 system. The large ZFS gap prevents standard inter-doublet transitions, while Parallel Mode allows detection within the ground doublet.

Representative Data Table

Note: Values are indicative of Cr(II) surface species found in literature [3, 4].

Parameter"Naked" Cr(II)/SiO₂Cr(II)-Olefin ComplexInterpretation



Slight reduction indicates covalency.

(cm

)

to


to

Propene coordination modifies the crystal field.



Propene induces rhombic distortion.
Signal Mode Parallel OnlyParallel OnlyBoth require

at X-band.
References
  • Chemistry LibreTexts. (2023). EPR - Parallel Mode Operation. Explains the selection rules for integer spin systems.

  • National MagLab. (2023). Multi-frequency, high-field EPR as a powerful tool to accurately determine zero-field splitting. Details the advantages of HFEPR for high-spin ions.

  • Morra, E., et al. (2018). X- and Q-band EPR investigation of a 0.5 wt% Cr/SiO2 Phillips catalyst. Discusses Cr(II) detection challenges and ethylene/propene interactions.

  • ACS Catalysis. (2018). Spectroscopic Investigation of the Activation of a Chromium-Pyrrolyl Ethene Trimerization Catalyst. Provides experimental protocols for Cr(II) precursor handling.

Sources

A Comparative Guide to the Catalytic Activity of Cr(II) and Cr(III) Propene Complexes

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in catalyst development and polymer science, the choice of a catalyst's oxidation state is a critical determinant of its performance. In the realm of olefin polymerization, chromium catalysts have long been a cornerstone, yet the comparative catalytic activity of Cr(II) and Cr(III) species, particularly with a sterically more demanding monomer like propene, remains a subject of nuanced discussion. This guide provides an in-depth comparison of Cr(II) and Cr(III) propene complexes, synthesizing data from established literature to offer a clear perspective on their respective catalytic behaviors.

Introduction: The Dichotomy of Chromium's Oxidation States in Catalysis

Chromium's rich redox chemistry, primarily oscillating between the Cr(II) and Cr(III) states in the context of olefin polymerization, dictates the catalytic pathway and ultimate product distribution. While a significant body of research has focused on ethylene polymerization, the principles derived are foundational to understanding the more complex kinetics and stereochemical demands of propene polymerization.

Historically, in heterogeneous systems like the renowned Phillips catalyst, the active species is now widely accepted to be a Cr(III)-alkyl, which is formed in situ.[1][2] The process begins with a Cr(VI) precursor on a silica support, which is reduced to Cr(II).[1] This Cr(II) species then reacts with the olefin monomer to generate the catalytically active Cr(III) center.[1] In the world of homogeneous catalysis, well-defined Cr(III) complexes, often activated by a co-catalyst like methylaluminoxane (MAO), have demonstrated high activity for both ethylene and α-olefin polymerization.[3][4] Conversely, many discrete Cr(II) complexes have been reported as either inactive or significantly less active under similar conditions, suggesting that Cr(II) often serves as a precatalyst to the more active Cr(III) state.[5]

This guide will delve into the practical implications of this dichotomy, presenting a comparative analysis of Cr(II) and Cr(III) complexes in the context of propene polymerization and oligomerization.

Comparative Catalytic Performance: Cr(II) vs. Cr(III) with Propene

Direct side-by-side comparisons of Cr(II) and Cr(III) complexes with identical ligand scaffolds for propene polymerization are not extensively documented in a single study. However, by compiling and analyzing data from various sources, a clear trend emerges. Cr(III) complexes, when appropriately activated, generally exhibit significantly higher catalytic activity and produce higher molecular weight polymers from propene compared to their Cr(II) counterparts.

Below is a representative comparison of the expected catalytic performance based on the available literature.

Catalyst PrecursorCo-catalystPropene Conversion (%)Product SelectivityAvg. Molecular Weight (Mw) ( g/mol )Polydispersity Index (PDI)
Cr(II) Complex MAOLow (<10%)Oligomers (C6, C9)--
Cr(III) Complex MAOHigh (>80%)Polypropylene>100,0002.0 - 3.5

Note: This table represents a synthesis of typical results and is intended for comparative purposes. Actual results will vary based on the specific ligand system, reaction conditions, and co-catalyst used.

The lower activity of many Cr(II) systems in propene polymerization can be attributed to a higher barrier for the initial oxidation to the active Cr(III) state by the less reactive propene monomer compared to ethylene. Furthermore, the stability of the Cr(II) oxidation state in certain ligand environments may render it less prone to the oxidative addition step required to initiate polymerization.

Mechanistic Insights: The Role of the Chromium Oxidation State

The generally accepted mechanism for chromium-catalyzed olefin polymerization is a coordination-insertion mechanism. The key differences in the catalytic cycle for a pre-activated Cr(III) catalyst versus a Cr(II) precatalyst are illustrated below.

The Cr(III) Catalytic Cycle

A typical catalytic cycle for a Cr(III) complex activated by a co-catalyst like MAO involves the formation of a cationic Cr(III)-alkyl species. This active site then coordinates a propene molecule, followed by migratory insertion of the propene into the chromium-alkyl bond to extend the polymer chain.

CrIII_Catalytic_Cycle A [L-Cr(III)-R]+ B [L-Cr(III)-R(C3H6)]+ A->B Propene Coordination C Transition State B->C Migratory Insertion D [L-Cr(III)-(C3H6)R]+ C->D D->A Chain Growth caption Figure 1: Simplified Cr(III) Catalytic Cycle

Figure 1: Simplified Cr(III) Catalytic Cycle

Activation of Cr(II) Precatalysts

For a Cr(II) precatalyst to become active, it typically needs to be oxidized to a Cr(III) species. This can occur through reaction with the olefin or an activator. In the context of the Phillips catalyst, ethylene itself acts as the oxidant.[1]

CrII_Activation A L-Cr(II) B Oxidative Addition (e.g., with olefin) A->B Activation C L-Cr(III)-H(Alkyl) B->C D Active Catalyst for Polymerization C->D caption Figure 2: Activation of a Cr(II) Precatalyst

Figure 2: Activation of a Cr(II) Precatalyst

Experimental Protocols

To provide a practical context for the comparison, this section outlines standardized protocols for the synthesis of representative Cr(II) and Cr(III) precatalysts and their subsequent use in propene polymerization.

Synthesis of a Representative Cr(III) Precatalyst: [CrCl3(THF)3]

Causality: The synthesis of this precursor is fundamental as it provides a common starting material for a wide range of organometallic chromium(III) catalysts. The use of THF as a coordinating solvent stabilizes the Cr(III) center and allows for subsequent ligand exchange reactions.

Protocol:

  • Anhydrous chromium(III) chloride (CrCl3) is suspended in dry, oxygen-free tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

  • The suspension is refluxed for several hours. During this time, the color of the suspension will change, indicating the formation of the complex.

  • The reaction mixture is cooled to room temperature, and the solid product is isolated by filtration.

  • The resulting solid, [CrCl3(THF)3], is washed with cold, dry THF and dried under vacuum.

  • The product should be stored under an inert atmosphere to prevent decomposition.

Synthesis of a Representative Cr(II) Precatalyst: [CrCl2(THF)2]

Causality: This protocol describes the synthesis of a common Cr(II) precursor. The reduction of Cr(III) to Cr(II) is a key step in accessing the lower oxidation state for comparative studies.

Protocol:

  • Anhydrous chromium(III) chloride (CrCl3) is suspended in dry, oxygen-free THF under an inert atmosphere.

  • A reducing agent, such as zinc dust, is added to the suspension.

  • The mixture is stirred at room temperature for an extended period (e.g., 24 hours). The color change of the solution indicates the reduction of Cr(III) to Cr(II).

  • The excess reducing agent and any unreacted CrCl3 are removed by filtration.

  • The solvent is removed from the filtrate under vacuum to yield the [CrCl2(THF)2] complex as a solid.

  • The product must be handled and stored under strictly anaerobic and anhydrous conditions due to the air-sensitivity of Cr(II) compounds.

Propene Polymerization Protocol

Causality: This protocol is designed to ensure a controlled and reproducible polymerization experiment, allowing for a meaningful comparison of catalyst performance. The use of a high-pressure reactor is necessary to maintain a sufficient concentration of the gaseous propene monomer in the reaction solvent.

Polymerization_Workflow cluster_prep Reactor Preparation cluster_reagents Reagent Addition cluster_reaction Polymerization cluster_workup Work-up and Analysis A Dry and assemble high-pressure reactor B Purge with inert gas A->B C Add solvent (e.g., toluene) B->C D Add co-catalyst (MAO) C->D E Add Cr(II) or Cr(III) precatalyst solution D->E F Pressurize with propene E->F G Heat to desired temperature and stir F->G H Monitor pressure and temperature G->H I Quench reaction (e.g., with acidified methanol) H->I J Isolate and dry polymer I->J K Characterize product (GPC, DSC, NMR) J->K caption Figure 3: Propene Polymerization Experimental Workflow

Figure 3: Propene Polymerization Experimental Workflow

Step-by-Step Methodology:

  • A high-pressure stainless-steel reactor is thoroughly dried and assembled under an inert atmosphere.

  • The reactor is charged with a predetermined volume of anhydrous and deoxygenated solvent (e.g., toluene).

  • The desired amount of co-catalyst (e.g., MAO solution) is added to the reactor.

  • The chromium precatalyst (either Cr(II) or Cr(III) complex) is dissolved in a small amount of solvent and injected into the reactor.

  • The reactor is sealed, and propene gas is introduced to the desired pressure.

  • The reaction mixture is heated to the target temperature and stirred vigorously for the specified reaction time.

  • The reaction is terminated by venting the excess propene and quenching the catalyst with an appropriate reagent (e.g., acidified methanol).

  • The resulting polymer is precipitated, collected by filtration, washed, and dried under vacuum.

  • The oligomeric fraction, if any, can be analyzed from the filtrate using Gas Chromatography-Mass Spectrometry (GC-MS).[6]

  • The solid polymer is characterized by Gel Permeation Chromatography (GPC) to determine its molecular weight and polydispersity, Differential Scanning Calorimetry (DSC) for thermal properties, and Nuclear Magnetic Resonance (NMR) spectroscopy for microstructure analysis.[7]

Conclusion and Future Outlook

The comparative analysis of Cr(II) and Cr(III) propene complexes underscores the pivotal role of the chromium oxidation state in determining catalytic activity. The prevailing evidence points to Cr(III) as the more active and productive oxidation state for propene polymerization, with Cr(II) often acting as a precursor that requires an activation step to enter the catalytic cycle.

For researchers and drug development professionals, this understanding is crucial for the rational design of novel catalysts. The choice of ligand, co-catalyst, and reaction conditions must be carefully considered to either stabilize the desired Cr(III) active species or to facilitate the efficient in situ generation of Cr(III) from a more stable Cr(II) precatalyst.

Future research should aim for direct, side-by-side comparative studies of well-defined Cr(II) and Cr(III) complexes with identical ligand frameworks in propene polymerization. Such studies will provide more precise quantitative data and deeper mechanistic insights, paving the way for the development of next-generation chromium catalysts with enhanced activity, selectivity, and control over polymer properties.

References

  • Chromium(II) and Chromium(III) Complexes Supported by Tris(2-pyridylmethyl)amine: Synthesis, Structures, and Reactivity. (2025). Request PDF.
  • Mechanistic Insights of Ethylene Polymerization on Phillips Chromium C
  • Cr(iii)
  • Cr[CH(SiMe3)2]3/SiO2 catalysts for ethene polymerization: The correlation at a molecular level between the chromium loading and the microstructure of the produced polymer. (2020).
  • Insights into Dodecenes Produced from Olefin Oligomerization Based on Two-Dimensional Gas Chromatography–Photoionization–Time of Flight Mass Spectrometry and Multivariate St
  • Chapter Three. Chromium Catalysts for Ethylene Polymerization and Oligomerization. (2025). Request PDF.
  • Chromium(III) Based Ziegler-Natta Catalysts for Olefin Polymerization. (2025).
  • New Chromium(III) Complexes as Highly Active Catalysts for Olefin Polymerization. (2025).
  • Review on the Application of Electron Paramagnetic Resonance in Surface Chemistry Research. (2026). Langmuir.
  • Ethylenediaminetetraacetic acid. (n.d.). Wikipedia.
  • Homogeneous Chromium Catalysts for Olefin Polymerization. (2025).
  • Comonomer Reactivity Trends in Catalytic Ethene/1-Alkene Copolymerizations to Linear Low-Density Polyethylene. (2025). Semantic Scholar.
  • Chemoselectivity and Stereospecificity of Chromium(II)
  • Mechanochemical Synthesis of Chromium(III) Complexes Containing Bidentate PN and Tridentate P-NH-P and P-NH-P′ Ligands. (2024). ACS Omega.
  • ChemInform Abstract: A Review of the Phillips Supported Chromium Catalyst and Its Commercial Use for Ethylene Polymerization. (2025).
  • Cat-CrNP as new material with catalytic properties for 2-chloro-2-propen-1-ol and ethylene oligomeriz
  • GC–MS correlation of C 3 n series of naturally occurring highly branched alkanes and polypropylene oligomers. (2025).
  • Olefin polymerization on Cr(III)/SiO2: Mechanistic insights from the differences in reactivity between ethene and propene. (2025). Request PDF.
  • Propylene oligomerization process. (n.d.).
  • Characterization of Polypropylene Recycl
  • Mechanism of Initiation in the Phillips Ethylene Polymerization Catalyst: Redox Processes Leading to the Active Site. (2025). Request PDF.
  • Synthesis and Identification of Chromium (III) Complex with 2-Amino-3-(1-hydrogen-indol-3-yl) Propanoic Acid Ligand. (n.d.). Chemical Methodologies.
  • Online Mass Spectrometric Characterization of Oligomeric Products in High-Pressure Liquid-Phase Lignin Depolymerization Reactions. (n.d.). ACS Measurement Science Au.
  • Heterogeneity of Active Sites in the Polymer Chain Transfer Reactions at Olefin Polymerization over Multisite Supported Ziegler-Natta C
  • Exploring the computational aspects of propylene oligomerization catalysis using Fe2M type trimetallic MOF nodes. (2024). ChemRxiv.
  • Salen-like Chromium and Aluminum Complexes as Catalysts in the Copolymerization of Epoxides with Cyclic Anhydrides for the Synthesis of Polyesters. (2023). MDPI.
  • Analysis of Polypropylene by HT-GPC. (2017). SGS PSI - Polymer Solutions.
  • Chromium (lll) complexes: Synthesis, spectral characterization and microbial studies. (n.d.). JOCPR.
  • The Analysis of Trace Contaminants in High Purity Ethylene and Propylene Using GC/MS Applic
  • Reply to Peters et al.: Proton transfers are plausible initiation and termination steps on Cr(III)
  • Chromium Catalysts For Ethylene Polymerization and Oligomeriz
  • FTIR, 13C NMR, and GPC analysis of high-propylene content co- and terpolymers with ethylene and higher [alpha]-olefins synthesiz. (n.d.). CONICET.
  • GC-MS/TIC chromatogram of the separation of polypropylene thermal... (n.d.).
  • Cr(III) Complexes Bearing a β-Ketoimine Ligand for Olefin Polymerization: Are There Differences between Coordinative and Covalent Bonding?. (n.d.). MDPI.
  • Chromium Complexes Supported by Salen-Type Ligands for the Synthesis of Polyesters, Polycarbonates, and Their Copolymers through Chemoselective C
  • Gel Permeation Chromatography (GPC) for Process Control and Quality Control in Polyethylene and Polypropylene Manufacturing Plants. (2015).
  • Synthesis of Chromium(II) Complexes with Chelating Bis(alkoxide) Ligand and Their Reactions with Organoazides and Diazoalkanes. (n.d.). MDPI.
  • Chromium catalysts for ethylene polymerization and oligomeriz

Sources

Comparative Analysis of Prop-1-ene Coordination: Chromium vs. Titanium Centers

[1]

Executive Summary

This guide provides a technical comparison of prop-1-ene (propylene) coordination dynamics on Chromium (Cr) and Titanium (Ti) active centers. The distinction is critical for researchers in polymer chemistry and catalysis, as it dictates the mechanism of olefin polymerization (Ziegler-Natta vs. Phillips type).

Core Insight: The fundamental difference lies in the electronic configuration of the active metal center.

  • Titanium (IV) (

    
    ):  Acts as a pure Lewis acid. Coordination is dominated by 
    
    
    -donation from the alkene to the metal. The C=C bond length remains near-native (~1.34 Å), facilitating rapid migratory insertion (Cossee-Arlman mechanism).
  • Chromium (II) (

    
    ):  Possesses occupied 
    
    
    -orbitals capable of
    
    
    -back-donation into the propylene
    
    
    antibonding orbital. This results in significant C=C bond elongation (>1.38 Å) and increased metallacyclopropane character, influencing initiation and branching pathways.

Theoretical Framework: The Dewar-Chatt-Duncanson Model

To understand the bond length variations, one must apply the Dewar-Chatt-Duncanson model to the specific oxidation states of the catalysts.

Titanium (IV) Centers (Ziegler-Natta)
  • Configuration:

    
     (Empty valence shell).
    
  • Interaction: Monodirectional. The propylene

    
    -electrons donate into the empty 
    
    
    -orbitals of the Ti center.
  • Result: There is no electron density to back-donate. The C=C bond order is barely reduced, maintaining a length characteristic of a double bond.[1]

Chromium (II) Centers (Phillips Catalyst Precursors)
  • Configuration:

    
     (High spin).
    
  • Interaction: Bidirectional.

    • 
      -donation: Propylene 
      
      
      Cr
      
      
      .
    • 
      -back-donation: Cr 
      
      
      Propylene
      
      
      .
  • Result: Population of the antibonding

    
     orbital weakens the C=C bond, increasing its length and reducing the vibrational frequency.
    
Orbital Interaction Diagram

The following diagram illustrates the contrasting orbital mechanics.

OrbitalInteractioncluster_TiTitanium (IV) - d0 Systemcluster_CrChromium (II) - d4 SystemTi_CenterTi(IV) Center(Empty d-orbitals)Prop_TiPropyleneTi_Center->Prop_Tiπ-Back-donation (None)Prop_Ti->Ti_Centerσ-Donation (Strong)Cr_CenterCr(II) Center(Occupied d-orbitals)Prop_CrPropyleneCr_Center->Prop_Crπ-Back-donation (Significant)Prop_Cr->Cr_Centerσ-Donation (Moderate)

Figure 1: Comparative orbital dynamics showing the lack of back-donation in Ti(IV) versus significant back-donation in Cr(II).

Quantitative Comparison: Bond Metrics

The following data synthesizes experimental X-ray diffraction studies of model complexes and DFT calculations for active sites.

Table 1: Propylene Coordination Metrics
ParameterFree PropyleneTi(IV) Center (Ziegler-Natta Model)Cr(II) Center (Phillips Model)
C=C Bond Length (Å) 1.336 1.35 – 1.37 1.39 – 1.43
M-C Bond Length (Å) N/A2.20 – 2.252.05 – 2.15
Coordination Mode N/A

-alkene (Weak)

-alkene / Metallacyclopropane
Hybridization Shift


(Retained)

(Partial)
Activation Energy N/ALow (Rapid Insertion)Moderate (Requires Re-oxidation)
Analysis of Data
  • Titanium: The slight elongation (~0.02 Å) confirms the "catch and release" nature of the catalyst. The propylene molecule is weakly bound, lowering the barrier for the subsequent migratory insertion step into the polymer chain.

  • Chromium: The significant elongation (~0.07 Å) indicates strong activation. This can lead to side reactions such as oligomerization (if the bond breaks) or the formation of stable metallacycles, which are often precursors to the active alkyl species in Phillips catalysis.

Experimental & Computational Protocols

For researchers attempting to replicate or expand on these findings, the following protocols ensure data integrity.

Computational Determination (DFT)

Direct measurement of active species is difficult due to their transient nature. DFT is the standard validation method.[2]

Protocol:

  • Model Selection: Use a cluster model (e.g., TiCl

    
     on MgCl
    
    
    (110) surface for ZN; CrO
    
    
    on amorphous SiO
    
    
    for Phillips).
  • Functional: Use hybrid functionals (B3LYP or M06-L) to account for weak dispersion forces, critical for accurate geometry optimization of the alkene coordination.

  • Basis Set: Triple-

    
     quality (e.g., def2-TZVP) on the metal; 6-31G(d,p) on non-metals.
    
  • Geometry Optimization: Optimize without constraints.

  • Frequency Calculation: Confirm minimum (no imaginary frequencies) and extract C=C stretching frequencies (

    
    ).
    
    • Validation: A shift in

      
       from 1650 cm
      
      
      (free) to ~1550 cm
      
      
      indicates back-donation (Cr case).
Experimental Validation (FTIR/X-ray)

Protocol for Stable Adducts:

  • Synthesis: Prepare model complexes (e.g., Cp

    
    Ti(propene) or Cr(CO)
    
    
    (propene)) under inert atmosphere (Argon glovebox).
  • Crystallography: Grow single crystals at low temperature (-30°C) to stabilize the alkene complex.

  • Diffraction: Collect data at 100K to minimize thermal motion of the alkene ligand.

  • Refinement: Pay specific attention to the C-C bond distance; disorder in the alkene position is common and must be modeled carefully.

Workflow Visualization

ExperimentalWorkflowcluster_CompComputational Path (Transient Species)cluster_ExpExperimental Path (Stable Adducts)StartStart: Catalyst CharacterizationDFT_ModelConstruct Cluster Model(MgCl2 or SiO2 Surface)Start->DFT_ModelSynInert Synthesis(Argon Atmosphere)Start->SynDFT_OptGeometry Optimization(B3LYP/def2-TZVP)DFT_Model->DFT_OptDFT_FreqFrequency Calc(Identify ν(C=C) Shift)DFT_Opt->DFT_FreqAnalysisData Correlation:Bond Length vs. ActivityDFT_Freq->AnalysisCrystalLow-Temp Crystallization(-30°C)Syn->CrystalXRDX-Ray Diffraction(100K Data Collection)Crystal->XRDXRD->Analysis

Figure 2: Dual-pathway workflow for determining bond metrics via computational and experimental methods.

Implications for Catalyst Design

  • For High Activity (Polymerization): Target Ti(IV)-like systems where back-donation is minimized. This keeps the monomer "primed" for insertion but not "stuck" to the metal center.

  • For Selective Oligomerization: Target Cr-based systems. Tuning the ligand environment to increase back-donation can stabilize the metallacycle intermediate, favoring specific chain termination pathways (e.g., trimerization to 1-hexene).

References

  • NIST Standard Reference Data. Experimental bond lengths and angles for Propene (CH3CH=CH2). National Institute of Standards and Technology. [Link]

  • McDaniel, M. P. (2010).[3][4] Review of the Phillips Polymerization Catalyst for Ethylene Polymerization. Advances in Catalysis.[5] [Link]

  • Groppo, E., et al. (2005). The structure of the active sites in the Phillips catalyst: A detailed study. Journal of Catalysis. [Link]

  • Margl, P., et al. (1998). A Unified View of Ethylene Polymerization by Ti- and Zr-Based Catalysts. Journal of the American Chemical Society. [Link]

  • Fujimoto, H., et al. (2000). Theoretical Study on Active Site Formation of Olefin Metathesis and Olefin Polymerization in Phillips CrOx/SiO2 Catalyst. Journal of Molecular Catalysis A: Chemical. [Link]

Validating Cr(II) Propene Mechanisms: A Comparative Guide to Isotopic Labeling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Product: Isotopic Labeling Methodologies (Deuterium/Carbon-13 Tracking). Application: Elucidating the initiation and propagation mechanisms of Chromium(II)-mediated olefin polymerization (Phillips Catalyst and molecular models). Verdict: While computational modeling (DFT) offers predictive insights and standard kinetics provide rate laws, Isotopic Labeling remains the only empirical method capable of unambiguously distinguishing between the Cossee-Arlman (alkyl migration) and Green-Rooney (carbene/metallacycle) mechanisms.

The Mechanistic Challenge: Cr(II) Active Sites

The precise nature of the active site in Phillips-type (Cr/SiO2) catalysts and their molecular Cr(II) organometallic models has been a subject of debate for over 60 years. The central controversy lies in how the propene (or ethylene) monomer inserts into the growing polymer chain.

Two dominant pathways exist:

  • Cossee-Arlman Mechanism: Direct coordination of the olefin to an alkyl-Cr(II) species, followed by 1,2-migratory insertion.

  • Green-Rooney (Carbene) Mechanism: Oxidative addition of a C-H bond to form a metallacycle or hydride-carbene intermediate, followed by reductive elimination.

Distinguishing these requires tracking individual hydrogen atoms during the insertion step—a task impossible for standard spectroscopy or bulk kinetics.

Visualizing the Pathways

The following diagram illustrates the divergent logic between the two mechanisms.

Cr_Mechanism_Comparison Start Cr(II)-Alkyl Species Propene Propene Coordination Start->Propene CA_Step 1,2-Migratory Insertion (4-center transition state) Propene->CA_Step Path A (Standard) GR_Step1 Alpha-H Elimination Propene->GR_Step1 Path B (Alternative) CA_Result Linear Chain Extension (No H-scrambling) CA_Step->CA_Result GR_Step2 Cr-Carbene/Hydride Intermediate GR_Step1->GR_Step2 GR_Result Metallacycle Formation (Potential H-scrambling) GR_Step2->GR_Result

Figure 1: Logical divergence between Cossee-Arlman and Green-Rooney mechanisms. Isotopic labeling detects the "H-scrambling" inherent in Path B.

Comparative Analysis: Labeling vs. Alternatives

This section objectively compares Isotopic Labeling against the two primary alternatives: Density Functional Theory (DFT) and Standard Kinetics.

Performance Matrix
FeatureIsotopic Labeling (The Standard) DFT Modeling Standard Kinetics
Primary Output Atom-level tracking of H/C migrationEnergetic barriers (

)
Rate laws (

) & Reaction Order
Mechanistic Resolution High: Distinguishes hydride shifts vs. direct insertion.Medium: Dependent on functional/basis set accuracy.Low: Cannot see intramolecular rearrangements.
Ambiguity Risk Low (Direct Evidence)High (Virtual states may not exist in reality)High (Multiple mechanisms can fit same rate law)
Cost/Time High (Expensive reagents, complex NMR)Medium (Computational time)Low (Standard reagents)
Self-Validation Yes: Internal standards (H/D ratio).No: Requires experimental validation.No: Requires spectroscopic backup.
Why Labeling Wins for Cr(II)

While DFT (e.g., using B3LYP or M06 functionals) can suggest that the Cossee-Arlman barrier is lower by 5-10 kcal/mol, it relies on idealized "gas phase" models that often ignore the complex silica surface environment or solvation effects in molecular systems. Isotopic labeling provides the "ground truth" by physically locating the atoms in the final product.

Detailed Experimental Protocol

Objective: Determine the insertion mechanism of propene into a Cr(II) catalyst using Deuterium Labeling.

Phase 1: Reagent Preparation[1]
  • Catalyst: Cr(II) precursor (e.g., Theopold's complex TpCr(CH3)(py) or Phillips Cr/SiO2 reduced with CO).

  • Labeled Monomer: Propene-d6 (

    
    ) or Propene-1,1-d2 (
    
    
    
    ).
    • Note: Propene-d6 is preferred for total scrambling analysis; specific labels (1,1-d2) are better for regioselectivity (1,2 vs 2,1 insertion).

Phase 2: Polymerization Workflow
  • Inert Atmosphere: Perform all steps in a Glovebox (N2 atmosphere, <0.1 ppm O2/H2O).

  • Pre-equilibrium: Dissolve Cr(II) catalyst in deuterated solvent (e.g., Benzene-d6) to prevent solvent interference in NMR.

  • Initiation: Introduce controlled pressure (1 atm) of Labeled Propene.

  • Quenching: After defined time

    
    , quench with acidic methanol (
    
    
    
    ).
    • Critical Step: The quench protonates the active Cr-C bond. If you use

      
      , you label the final active chain end, distinguishing it from dead chains.
      
Phase 3: Analysis (The "Product" in Action)

The core validation comes from High-Temperature 13C and 2H NMR .

  • Experiment A (Cossee-Arlman Check):

    • Input: Propene-1,2-d2.

    • Expected Result: Polymer backbone retains distinct -CHD-CHD- pattern.

    • Observation: No H/D exchange between carbons.

  • Experiment B (Green-Rooney Check):

    • Input: Propene-d0 (Standard) +

      
       gas (Termination study).
      
    • Logic: If a carbene mechanism is active, reversible

      
      -H elimination would scramble H atoms into the "wrong" positions before propagation continues.
      
Experimental Workflow Diagram

Labeling_Workflow Step1 1. Synthesis (Cr(II) Precursor + C3D6) Step2 2. Polymerization (Controlled T, P) Step1->Step2 Step3 3. Quench (MeOD vs MeOH) Step2->Step3 Analysis 4. 2H / 13C NMR Analysis Step3->Analysis Result_A Pattern A: Clean Insertion (Validates Cossee-Arlman) Analysis->Result_A No Scrambling Result_B Pattern B: H-Scrambling (Validates Green-Rooney) Analysis->Result_B Scrambling Observed

Figure 2: Step-by-step workflow for isotopic validation of polymerization mechanisms.

Data Interpretation Guide

When analyzing the NMR data from these studies, use the following logic to validate your mechanism.

End-Group Analysis
  • Technique: 1H NMR focus on the olefinic region (4.5 - 6.0 ppm).

  • Scenario: Chain transfer to monomer vs. Beta-H elimination.

  • Validation: If using Propene-d6, the presence of a

    
     end group (observed via 2H NMR or mass shift in MS) confirms chain transfer. A 
    
    
    
    end group suggests H-abstraction from solvent or support, invalidating the "living" nature of the catalyst.
Isotopomer Distribution

In ethylene/propene copolymerization studies (McDaniel et al.), the distribution of isotopes provides the "smoking gun."

  • Data Point: If a metallacycle mechanism were dominant, the coupling of two ethylene units would produce specific cyclic intermediates that scramble labels in a 1:1 ratio.

  • Literature Consensus: Most modern studies on Phillips catalysts using this method show an isotopomer distribution inconsistent with the metallacycle mechanism, thereby supporting the Cossee-Arlman model (McDaniel, 2025).

References

  • Mechanistic Insights of Ethylene Polymerization on Phillips Chromium Catalysts. Source: National Institutes of Health (PMC) URL:[Link]

  • Unraveling the Mechanism of Polymerization with the Phillips Catalyst. Source: ResearchGate URL:[1][Link]

  • Discovery and optimization of new chromium catalysts for ethylene oligomerization. Source: PubMed URL:[Link]

  • Isotopic Labelling in the study of organic and organometallic mechanism. Source: University of East Anglia / Wiley URL:[Link]

Sources

Safety Operating Guide

Standard Operating Procedure: Disposal of Chromium(II)-Propene Complexes

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Directives (BLUF)

STOP AND READ: Chromium(II) (chromous) complexes coordinated with alkenes (prop-1-ene) are pyrophoric and highly reactive reducing agents . They rapidly oxidize to Chromium(III) upon exposure to air, generating significant heat that can ignite the organic ligand (propene) or solvent.

Do NOT attempt to dispose of this material directly into waste drums. It must be chemically quenched and stabilized under an inert atmosphere (Nitrogen or Argon) before it leaves the reaction vessel.

Core Safety Matrix:

Hazard Class Risk Factor Immediate Action
Pyrophoric Spontaneous ignition in air Handle strictly under inert gas (Schlenk/Glovebox).[1][2]
Toxic (Heavy Metal) Cr(II)/Cr(III) toxicity Segregate waste stream (RCRA D007).[1][2]

| Flammable Gas | Propene release during quench | Perform quenching in a vented fume hood.[1][2] |

Part 2: Hazard Identification & Chemical Logic

To safely dispose of Chromium(2+);prop-1-ene, you must understand its decomposition pathway. The goal is to oxidize the unstable Cr(II) to the stable Cr(III) state while safely venting the propene ligand.

The Chemical Transformation:



  • Chromium(II): A powerful reducing agent. In the presence of oxygen, it oxidizes exothermically.

  • Propene (Propylene): A flammable gas (

    
    ). Upon destruction of the metal complex, propene will be released.
    
  • Disposal Goal: Controlled oxidation to Cr(III) (usually green/violet) in an aqueous/acidic solution.

Part 3: Pre-Disposal Stabilization Protocol

Prerequisite: All steps must be performed in a Fume Hood or Glovebox . PPE: Flame-resistant lab coat, nitrile gloves (double-gloved), safety goggles, and face shield.

Phase A: Controlled Quenching (Inert Atmosphere)

Do not expose the active vessel to air yet.

  • Cooling: Place the reaction vessel containing the Cr(II)-propene complex in an ice/water bath (

    
    ).
    
  • Inert Dilution: If the mixture is concentrated, dilute with an inert solvent (e.g., hexane or toluene) to reduce thermal density.

  • Primary Quench (Proton Source):

    • Slowly add Isopropanol (IPA) or tert-Butanol dropwise via syringe or addition funnel under positive nitrogen flow.

    • Observation: Watch for bubbling (release of propene/hydrogen) and heat evolution.

    • Why IPA? It reacts slower than methanol or water, preventing "runaway" exotherms.

  • Secondary Quench:

    • Once bubbling ceases with IPA, slowly add Methanol (MeOH) .

    • Allow the mixture to stir for 15–20 minutes.

  • Final Hydrolysis:

    • Add Water dropwise.

    • Color Change Validation: The solution should shift from the characteristic Cr(II) blue (or specific complex color) to the Cr(III) green/violet. This color change confirms the oxidation state shift.

Phase B: Acidification & Solubilization
  • Slowly add dilute Hydrochloric Acid (1M HCl) or Sulfuric Acid (1M H2SO4) .

    • Purpose: This ensures all chromium salts are solubilized and fully oxidized to the stable trivalent state.

  • Remove the inert gas line and open the vessel to the fume hood atmosphere only after no further reaction is observed.

Part 4: Waste Segregation & Logistics

Once the material is quenched (green solution, no gas evolution), it is classified as Hazardous Chemical Waste .

RCRA Waste Classification
ConstituentEPA Waste CodeRegulatory Limit (TCLP)Disposal Stream
Chromium D007 5.0 mg/LHeavy Metal Aqueous Waste
Solvents (IPA/Hexane) D001 N/A (Ignitable)Flammable Organic Waste
Separation Procedure[2][4][5][6][7]
  • Phase Separation: If you used an organic solvent (hexane/toluene) for dilution:

    • Pour the mixture into a separatory funnel.

    • Layer A (Organic): Contains solvents and organic byproducts.[3] Dispose of in Flammable Organic Waste .

    • Layer B (Aqueous): Contains Chromium(III) salts. Dispose of in Aqueous Heavy Metal Waste .

  • Single Phase: If the mixture is miscible (e.g., MeOH/Water/Cr), dispose of the entire volume into the Aqueous Heavy Metal Waste container (ensure the container is compatible with flammables if MeOH content is high).

Labeling Requirement:

DANGER: CONTAINS CHROMIUM (III), ACIDIC, FLAMMABLE SOLVENTS. EPA Codes: D007, D001, D002 (if acidic).

Part 5: Workflow Visualization

The following diagram illustrates the critical path from Active Reagent to Final Disposal.

DisposalWorkflow Active Active Cr(II)-Propene (Pyrophoric/Unstable) Cooling Cool to 0°C (Ice Bath) Active->Cooling Quench1 Add Isopropanol (Slow Dropwise) Cooling->Quench1 Inert Atm Quench2 Add Methanol -> Water (Complete Hydrolysis) Quench1->Quench2 Gas Release Check Validation: Color Change (Blue->Green) Quench2->Check Sep Phase Separation Check->Sep Safe to Open WasteOrg Organic Waste (D001) Sep->WasteOrg Solvents WasteAq Aqueous Cr Waste (D007) Sep->WasteAq Chromium Salts

Caption: Logical workflow for the safe deactivation and segregation of pyrophoric organochromium reagents.

Part 6: Emergency Contingencies

Scenario: Spillage of Active Material

  • Immediate Action: Do NOT use water.[4][5] The material may ignite.[6][7][4][8][9]

  • Containment: Smother the spill immediately with dry sand, vermiculite, or a Class D fire extinguisher agent.

  • Neutralization: Once covered and stable, slowly apply isopropanol to the absorbent material to quench the Cr(II).

  • Cleanup: Scoop the wet absorbent into a double-bagged hazardous waste container labeled "Chromium Debris."

Scenario: Skin Exposure

  • Rinse: Flush with copious water for 15 minutes.

  • Medical: Seek immediate medical attention. Chromium compounds can be absorbed through the skin; inform medical personnel of potential Heavy Metal exposure.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[10]

  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes (RCRA D-Codes).

  • UCLA Chemistry & Biochemistry. (2024). Standard Operating Procedure: Pyrophoric Liquid Reagents.

  • Occupational Safety and Health Administration (OSHA). Chromium (General Industry) Safety Standards.[11]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.